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  • Product: 1-(Bromomethyl)-3,5-diethoxybenzene
  • CAS: 238405-74-8

Core Science & Biosynthesis

Exploratory

Solubility of 1-(Bromomethyl)-3,5-diethoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-(Bromomethyl)-3,5-diethoxybenzene in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-(Bromomethyl)-3,5-diethoxybenzene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Bromomethyl)-3,5-diethoxybenzene. In the absence of extensive empirical data in published literature, this document establishes a predictive solubility profile based on fundamental chemical principles, including molecular structure, polarity, and solute-solvent interaction theory. We present a qualitative assessment of its expected solubility in common nonpolar, polar aprotic, and polar protic organic solvents. Furthermore, this guide provides a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic solubility using the equilibrium shake-flask method, enabling researchers to generate precise data for their specific applications. Safety and handling considerations, derived from analogous chemical structures, are also discussed to ensure safe laboratory practices. This document is intended for researchers, chemists, and drug development professionals who utilize 1-(Bromomethyl)-3,5-diethoxybenzene as a key intermediate in organic synthesis.

Introduction to 1-(Bromomethyl)-3,5-diethoxybenzene

1-(Bromomethyl)-3,5-diethoxybenzene is a substituted aromatic organic compound with the chemical formula C₁₁H₁₅BrO₂. Its molecular structure features a central benzene ring functionalized with a reactive bromomethyl group and two electron-donating ethoxy groups at the 3 and 5 positions. This unique arrangement makes it a valuable reagent and building block in medicinal chemistry and materials science, primarily for the introduction of the 3,5-diethoxybenzyl moiety into target molecules.

A thorough understanding of the solubility of this compound is of paramount importance for its practical application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification processes such as crystallization and chromatography, and is a critical parameter in the formulation of chemical products. This guide provides a foundational understanding of its solubility profile to aid in experimental design and process optimization.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be favorable, the Gibbs free energy change must be negative. This is influenced by two main factors: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

The "Like Dissolves Like" Paradigm

The most reliable guiding principle for predicting solubility is that "like dissolves like."[1] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

  • Nonpolar Solvents (e.g., hexane, toluene) primarily engage in weak van der Waals (London dispersion) forces. They are effective at dissolving nonpolar solutes.

  • Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran, dichloromethane) have significant dipole moments but lack acidic protons. They can engage in dipole-dipole interactions.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have significant dipole moments and contain acidic protons (typically from O-H or N-H bonds), allowing them to act as hydrogen bond donors.

Structural Analysis of 1-(Bromomethyl)-3,5-diethoxybenzene

To predict its solubility, we must first analyze the structural components of 1-(Bromomethyl)-3,5-diethoxybenzene:

  • Benzene Ring: The aromatic core is hydrophobic and nonpolar.

  • Ethoxy Groups (-OCH₂CH₃): The two ether linkages introduce polarity due to the electronegative oxygen atoms. These oxygens can also act as hydrogen bond acceptors. The ethyl chains contribute to the nonpolar character.

  • Bromomethyl Group (-CH₂Br): The carbon-bromine bond is polarized, creating a dipole moment and making this group a polar functional moiety.

Overall, the molecule possesses a mixed polarity . It has a significant nonpolar surface area (the benzene ring and ethyl chains) combined with polar regions (the ether oxygens and the bromomethyl group). This structure suggests it will not be optimally soluble in the extremes of the polarity spectrum (i.e., highly nonpolar or highly polar solvents) but will favor solvents of intermediate polarity.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile can be predicted. The dissolution process involves overcoming the crystal lattice energy of the solid solute and solvating the individual molecules. Solvents that can effectively interact with the distinct moieties of 1-(Bromomethyl)-3,5-diethoxybenzene will be the most effective.

Table 1: Predicted Qualitative Solubility of 1-(Bromomethyl)-3,5-diethoxybenzene

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Nonpolar Hexane, Cyclohexane, TolueneModerate to LowThe nonpolar aromatic ring and alkyl chains will interact favorably with these solvents. However, the polar ether and bromomethyl groups will be poorly solvated, limiting overall solubility. Solubility is expected to be higher in toluene than in alkanes due to potential π-π stacking interactions.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to Very HighThese solvents represent the best balance of polarity. Their dipole moments can effectively solvate the polar bromomethyl and ether functionalities, while their organic nature accommodates the nonpolar benzene ring. DCM and chloroform are often excellent solvents for moderately polar organic compounds. THF and ethyl acetate can also act as hydrogen bond acceptors for the solute.
Polar Protic Ethanol, Methanol, IsopropanolModerateThe alcohol's hydroxyl group can act as a hydrogen bond donor to the ether oxygens. However, the energy required to disrupt the strong hydrogen-bonding network of the solvent to accommodate the largely nonpolar solute will limit solubility.
Highly Polar Protic WaterInsolubleThe high polarity and extensive hydrogen-bonding network of water cannot effectively solvate the large, nonpolar aromatic and alkyl portions of the molecule, making solubility negligible.

Experimental Protocol for Thermodynamic Solubility Determination

While predictions are useful, precise quantitative data must be determined experimentally. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility due to its reliability.[2][3]

Objective

To determine the concentration of a saturated solution of 1-(Bromomethyl)-3,5-diethoxybenzene in a chosen organic solvent at a controlled temperature.

Materials and Equipment
  • 1-(Bromomethyl)-3,5-diethoxybenzene (solid)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 1-(Bromomethyl)-3,5-diethoxybenzene to a vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a precisely known volume or mass of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is achieved.[3]

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis). Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Add excess solid solute to vial B 2. Add known volume of solvent A->B C 3. Equilibrate on shaker (24-72h at const. Temp) B->C D 4. Settle and separate solid from supernatant C->D E 5. Withdraw supernatant with syringe D->E F 6. Filter sample (0.22 µm) E->F G 7. Dilute sample to known volume F->G H 8. Quantify concentration (e.g., HPLC) G->H I Calculate Solubility (e.g., mg/mL or mol/L) H->I

Caption: Workflow for the Shake-Flask Solubility Method.

Safety and Handling Precautions

No specific safety data sheet (SDS) for 1-(Bromomethyl)-3,5-diethoxybenzene is widely available. Therefore, safety precautions must be inferred from structurally related compounds, particularly those containing the bromomethylbenzyl moiety.

  • Hazard Classification: Compounds like 1,3,5-Tris(bromomethyl)benzene are classified as causing severe skin burns and eye damage.[4][5] It is prudent to handle 1-(Bromomethyl)-3,5-diethoxybenzene as a corrosive and lachrymatory substance.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

1-(Bromomethyl)-3,5-diethoxybenzene is a molecule of mixed polarity, with its solubility profile being dictated by a balance of nonpolar and polar characteristics. It is predicted to be highly soluble in polar aprotic solvents such as dichloromethane, THF, and ethyl acetate, and moderately soluble in polar protic solvents like ethanol and nonpolar aromatic solvents like toluene. Its solubility is expected to be low in nonpolar alkanes and negligible in water. For applications requiring precise solubility values, the shake-flask experimental protocol detailed in this guide provides a robust and reliable methodology. Due to its reactive bromomethyl group, appropriate safety measures must be strictly followed during handling.

References

  • Falck, S. et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Rowan. Predicting Solubility. Available at: [Link]

  • Hosseini, M. et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. Available at: [Link]

  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Allen. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Available at: [Link]

  • Verheyen, G. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Common Solvent Properties. Available at: [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

  • Dhamrait, A. K. (2014). Solubility and its determination. SlideShare. Available at: [Link]

  • University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. Available at: [Link]

  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. Available at: [Link]

  • Patel, K. et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Available at: [Link]

  • PubChem. (n.d.). 1,3,5-Tris(bromomethyl)benzene. National Center for Biotechnology Information. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,4-Diethoxybenzene. Available at: [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-3,5-dioctadecoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-{[1-(bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Electronic properties of 3,5-diethoxybenzyl bromide in nucleophilic substitution

This guide details the electronic and synthetic profile of 3,5-diethoxybenzyl bromide , a specialized electrophile critical in dendrimer chemistry and medicinal synthesis. Executive Summary: The "Meta-Effect" Advantage 3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electronic and synthetic profile of 3,5-diethoxybenzyl bromide , a specialized electrophile critical in dendrimer chemistry and medicinal synthesis.

Executive Summary: The "Meta-Effect" Advantage

3,5-Diethoxybenzyl bromide (CAS: 877-88-3 analog) represents a unique class of benzylic electrophiles where the positioning of the alkoxy groups dictates a complete reversal of reactivity compared to its para-substituted counterparts (e.g., PMB-Br).

While para-alkoxy groups render benzyl halides highly unstable and prone to rapid


 solvolysis (due to resonance stabilization), the 3,5-diethoxy (meta)  arrangement exploits the inductive withdrawing effect (-I)  of oxygen while negating its resonance donation (+M) to the benzylic center.

Key Characteristic: A "controlled" electrophile that resists premature ionization (


) but remains highly reactive toward nucleophiles via 

pathways, making it the gold standard for constructing Fréchet-type dendrimers and robust pharmaceutical ethers.

Electronic Structure Analysis

Hammett Parameters & Reactivity Prediction

To understand the reactivity, we must quantify the electronic influence of the ethoxy groups using Hammett Substituent Constants (


).
SubstituentPosition

Value
Electronic Effect on Benzylic Center
-OEt Para (

)
-0.24 Strong Donation (Resonance dominates). Stabilizes Carbocation (

favored).
-OEt Meta (

)
+0.10 Weak Withdrawal (Induction dominates). Destabilizes Carbocation (

disfavored).
3,5-Diethoxy Meta (

)
+0.20 Net Electron Withdrawal. Enhances electrophilicity for

attack.

Mechanistic Implication: The positive sum of


 values (+0.20) indicates that the benzylic carbon in 3,5-diethoxybenzyl bromide is more electron-deficient  than in unsubstituted benzyl bromide. This destabilizes the formation of a carbocation intermediate, effectively shutting down the 

pathway in non-polar solvents and directing the reaction exclusively through

mechanisms
.
Visualization: The Divergence of Stability

The following diagram illustrates why the 3,5-substitution pattern prevents the "uncontrolled" reactivity seen in para-isomers.

ElectronicEffects cluster_para Para-Ethoxy (PMB-like) cluster_meta 3,5-Diethoxy (Target) P_Struc p-Ethoxybenzyl Cation P_Effect Resonance (+M) Delocalizes Charge P_Struc->P_Effect P_Result High Stability Rapid SN1 Solvolysis P_Effect->P_Result M_Result Destabilized Cation Controlled SN2 Reactivity P_Result->M_Result Reactivity Inversion M_Struc 3,5-Diethoxybenzyl Cation M_Effect Induction (-I) No Resonance Overlap M_Struc->M_Effect M_Effect->M_Result

Figure 1: Mechanistic divergence between para- and meta-alkoxy substitution. The 3,5-pattern prevents resonance stabilization, ensuring product stability.

Experimental Protocols

Synthesis of 3,5-Diethoxybenzyl Bromide

Methodology: The Appel Reaction is preferred over


 for this substrate to maintain neutral conditions, preventing any potential acid-catalyzed ether cleavage or polymerization.

Reagents:

  • Substrate: 3,5-Diethoxybenzyl alcohol (1.0 equiv)

  • Brominating Agent: Carbon Tetrabromide (

    
    ) (1.25 equiv)
    
  • Activator: Triphenylphosphine (

    
    ) (1.25 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 3,5-diethoxybenzyl alcohol (e.g., 10 mmol) and

    
     (12.5 mmol) in dry DCM (50 mL). Cool the solution to 0 °C  in an ice bath.
    
  • Addition: Dissolve

    
     (12.5 mmol) in DCM (20 mL) and add it dropwise to the main solution over 20 minutes. Note: The solution will turn slightly yellow.
    
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The alcohol (

    
    ) should convert to the bromide (
    
    
    
    ).
  • Workup: Concentrate the solvent to ~10 mL. Add cold Hexane (100 mL) to precipitate the Triphenylphosphine Oxide (TPPO) byproduct.

  • Purification: Filter off the white TPPO solid. Concentrate the filtrate. If necessary, purify via a short silica plug eluting with 5% EtOAc in Hexane.

  • Yield: Expect 90-95% of a white crystalline solid or colorless oil (m.p. ~70-73°C).

Nucleophilic Substitution (General Alkylation)

This protocol describes the use of 3,5-diethoxybenzyl bromide to alkylate a phenol (e.g., for dendrimer growth).

  • Activation: Dissolve the phenolic core (1.0 equiv) and Potassium Carbonate (

    
    , 2.5 equiv) in Acetone or DMF.
    
  • Catalysis: Add 18-Crown-6 (0.05 equiv) to solubilize the carbonate anion (essential for Acetone).

  • Addition: Add 3,5-diethoxybenzyl bromide (1.1 equiv per -OH group).

  • Reflux: Heat to mild reflux (60 °C) for 12 hours.

  • Observation: The reaction is cleaner than with benzyl chloride due to the better leaving group ability of bromide (

    
     is a softer base than 
    
    
    
    ).

Nucleophilic Substitution Dynamics

The following table summarizes how to tune the reaction conditions based on the "meta-effect" electronic profile.

VariableRecommendationScientific Rationale
Solvent Acetone or Acetonitrile Polar aprotic solvents favor

. Avoid protic solvents (EtOH) which might encourage solvolysis over time.
Nucleophile Phenolates, Amines, Azides The benzylic carbon is sufficiently electrophilic for neutral or anionic nucleophiles.
Temperature 40 - 60 °C Higher activation energy is required compared to PMB-Br due to the lack of carbocation assistance.
Leaving Group Bromide (Br) Preferred over Chloride. The inductive withdrawal of the 3,5-ethoxy groups strengthens the C-X bond slightly; Br compensates with better leaving ability.

Case Study: Fréchet Dendrimer Synthesis

The 3,5-diethoxybenzyl bromide is the functional equivalent of the classic 3,5-bis(benzyloxy)benzyl bromide used by Hawker and Fréchet.

Workflow Logic:

  • Generation 1 (G1): 3,5-dihydroxybenzyl alcohol is alkylated with an alkyl bromide (or ethyl iodide).

  • Activation: The G1 alcohol is converted to the G1-Bromide (the topic compound).

  • Coupling (G2): The G1-Bromide is reacted with a 3,5-dihydroxybenzyl alcohol core to form the Generation 2 dendron.

DendrimerWorkflow Start 3,5-Dihydroxybenzyl Alcohol Step1 Alkylation (Et-Br / K2CO3) Start->Step1 Inter 3,5-Diethoxybenzyl Alcohol Step1->Inter Step2 Bromination (Appel Rxn) Inter->Step2 Product 3,5-Diethoxybenzyl Bromide Step2->Product App Coupling to Core (Dendrimer Growth) Product->App SN2 Attack

Figure 2: The critical role of the bromide in convergent dendrimer synthesis.

Safety & Stability

  • Lachrymator: Like all benzyl bromides, this compound is a potent lachrymator (tear gas). It must be handled strictly within a fume hood.

  • Storage: Unlike 4-methoxybenzyl bromide (which degrades at room temperature), 3,5-diethoxybenzyl bromide is stable at room temperature for months if kept dry. The lack of resonance stabilization prevents autocatalytic polymerization.

  • Neutralization: Spills should be treated with aqueous sodium thiosulfate or dilute ammonia to displace the bromide and neutralize the electrophile.

References

  • Hammett Equation & Sigma Values: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Fréchet Dendrimer Synthesis: Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link

  • Appel Reaction Mechanism: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Reactivity of Benzyl Halides: Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. Link

Sources

Exploratory

A Technical Guide to 1-(Bromomethyl)-3,5-diethoxybenzene: Synthesis, Properties, and Applications for the Research Scientist

Abstract This technical guide provides a comprehensive overview of 1-(Bromomethyl)-3,5-diethoxybenzene, a valuable reagent and building block in synthetic organic chemistry. While experimental physicochemical data for th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-3,5-diethoxybenzene, a valuable reagent and building block in synthetic organic chemistry. While experimental physicochemical data for this compound remains scarce in publicly accessible literature, this document consolidates predicted properties, outlines a detailed synthetic protocol, and explores its potential applications in drug discovery and materials science. By drawing parallels with its well-characterized dimethoxy analog, this guide offers practical insights for researchers and drug development professionals aiming to leverage the unique reactivity of this versatile molecule.

Introduction: The Strategic Importance of Benzyl Bromides in Organic Synthesis

Benzyl bromides are a cornerstone class of reagents in organic synthesis, prized for their ability to introduce a benzylic moiety into a wide range of molecules. The presence of the electron-rich aromatic ring and the labile carbon-bromine bond makes them potent electrophiles in nucleophilic substitution reactions. The specific substitution pattern on the benzene ring profoundly influences the reactivity and physicochemical properties of the benzyl bromide, allowing for fine-tuning of its synthetic utility.

1-(Bromomethyl)-3,5-diethoxybenzene, with its meta-disposed ethoxy groups, presents a unique electronic and steric profile. The electron-donating nature of the ethoxy groups activates the aromatic ring towards electrophilic substitution and influences the reactivity of the benzylic position. This guide aims to provide a detailed exploration of this compound, addressing the current gap in readily available experimental data.

Physicochemical Properties: An Insight into 1-(Bromomethyl)-3,5-diethoxybenzene

Precise experimental data for the melting point and physical state of 1-(Bromomethyl)-3,5-diethoxybenzene are not widely reported. However, based on the properties of analogous compounds and general chemical principles, we can infer its likely characteristics.

Table 1: Physicochemical Properties of 1-(Bromomethyl)-3,5-diethoxybenzene and its Analogs

Property1-(Bromomethyl)-3,5-diethoxybenzene1-Bromo-3,5-dimethoxybenzene1,3-Diethoxybenzene
Molecular Formula C₁₁H₁₅BrO₂C₈H₉BrO₂[1]C₁₀H₁₄O₂[2]
Molecular Weight 259.14 g/mol 217.06 g/mol [1]166.22 g/mol [2]
CAS Number 238405-74-820469-65-2[1]2049-73-2[2]
Predicted Melting Point Likely a low-melting solid or an oil62-66 °CNot applicable (liquid)
Predicted Physical State Colorless to pale yellow solid or liquidWhite to off-white crystalline powderLiquid
Predicted Boiling Point Higher than 1-Bromo-3,5-dimethoxybenzene~280-290 °C (decomposes)216 °C
Predicted Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)Soluble in organic solventsSoluble in organic solvents

Expert Analysis of Properties:

The substitution of methoxy groups with ethoxy groups increases the molecular weight and likely introduces greater conformational flexibility. This can disrupt crystal lattice packing, potentially leading to a lower melting point compared to its dimethoxy counterpart. It is plausible that 1-(Bromomethyl)-3,5-diethoxybenzene exists as a low-melting solid or even a high-boiling oil at room temperature. Its solubility profile is expected to be excellent in a wide range of non-polar and polar aprotic organic solvents.

Synthesis of 1-(Bromomethyl)-3,5-diethoxybenzene: A Step-by-Step Protocol

The synthesis of 1-(Bromomethyl)-3,5-diethoxybenzene can be reliably achieved through the bromination of the corresponding methyl-substituted precursor, 1,3-diethoxy-5-methylbenzene. This reaction typically proceeds via a free-radical mechanism, initiated by light or a radical initiator.

Diagram 1: Synthetic Workflow for 1-(Bromomethyl)-3,5-diethoxybenzene

Synthesis_Workflow Start 1,3-Diethoxy-5-methylbenzene Reaction Free-Radical Bromination Start->Reaction Reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) Reagents->Reaction Solvent Carbon Tetrachloride (CCl4) Reflux Solvent->Reaction Workup Aqueous Workup (Filtration, Washing) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 1-(Bromomethyl)-3,5-diethoxybenzene Purification->Product

Caption: A typical workflow for the synthesis of 1-(Bromomethyl)-3,5-diethoxybenzene.

Experimental Protocol:

Materials:

  • 1,3-Diethoxy-5-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes and Ethyl acetate for chromatography (if required)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-diethoxy-5-methylbenzene (1.0 eq). Dissolve the starting material in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting material. The reaction is typically complete within a few hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.

  • Radical Initiator: BPO or AIBN is used to initiate the free-radical chain reaction. Light (from a sunlamp) can also be used as an initiator.

  • Solvent Choice: Carbon tetrachloride is a classic solvent for these reactions due to its inertness and ability to dissolve the reagents. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can be considered.

  • Aqueous Workup: The washing steps are crucial to remove any unreacted NBS, acidic byproducts, and water-soluble impurities.

Reactivity and Synthetic Applications

1-(Bromomethyl)-3,5-diethoxybenzene is a versatile synthetic intermediate. The benzylic bromide is a good leaving group, making the compound an excellent substrate for Sₙ2 reactions.

Diagram 2: Key Reactions of 1-(Bromomethyl)-3,5-diethoxybenzene

Reactions cluster_nucleophiles Nucleophilic Substitution Start 1-(Bromomethyl)-3,5-diethoxybenzene Nuc1 RO⁻ / ROH (Williamson Ether Synthesis) Start->Nuc1 Sₙ2 Nuc2 ⁻CN (Nitrile Synthesis) Start->Nuc2 Sₙ2 Nuc3 R₂NH (Amine Alkylation) Start->Nuc3 Sₙ2 Nuc4 P(Ph)₃ (Wittig Reagent Precursor) Start->Nuc4 Sₙ2 Product1 Ether Product Nuc1->Product1 Product2 Nitrile Product Nuc2->Product2 Product3 Amine Product Nuc3->Product3 Product4 Phosphonium Salt Nuc4->Product4

Caption: Representative nucleophilic substitution reactions of 1-(Bromomethyl)-3,5-diethoxybenzene.

Applications in Drug Discovery and Materials Science:

  • Scaffold for Bioactive Molecules: The 3,5-diethoxyphenylmethyl moiety can be incorporated into larger molecules to probe structure-activity relationships (SAR) in drug discovery programs. The ethoxy groups can modulate lipophilicity and metabolic stability.

  • Synthesis of Natural Product Analogs: Many natural products contain dimethoxybenzene motifs. 1-(Bromomethyl)-3,5-diethoxybenzene provides a route to synthesize analogs with altered pharmacokinetic properties.

  • Building Block for Dendrimers and Polymers: The reactive benzylic bromide can be used as a branching point for the synthesis of dendrimers or as a monomer in polymerization reactions.

Safety and Handling

Benzyl bromides are lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, wash the affected area immediately with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally similar compounds.

Conclusion

1-(Bromomethyl)-3,5-diethoxybenzene is a valuable, albeit under-characterized, synthetic building block. This guide has provided a framework for its synthesis, predicted physicochemical properties, and potential applications. By understanding the principles of its reactivity, researchers can effectively utilize this compound to construct complex molecular architectures for a variety of scientific endeavors.

References

  • PubChem. 1-Bromo-3,5-dimethoxybenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3-Diethoxybenzene. National Center for Biotechnology Information. [Link]

  • NIST. 1,3-Diethoxybenzene. National Institute of Standards and Technology. [Link]

Sources

Foundational

Literature review of 3,5-diethoxybenzyl bromide in medicinal chemistry

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists.[1] It details the synthetic utility, physicochemical properties, and specific therapeutic applications of 3,5-diet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists.[1] It details the synthetic utility, physicochemical properties, and specific therapeutic applications of 3,5-diethoxybenzyl bromide , a specialized alkylating agent used to modulate lipophilicity and steric bulk in bioactive scaffolds.[1]

[1]

Executive Summary & Chemical Profile

3,5-Diethoxybenzyl bromide (CAS: 238405-74-8) is a meta-substituted benzyl halide used primarily as a hydrophobic building block.[1] While less ubiquitous than its methoxy analog (3,5-dimethoxybenzyl bromide), the ethoxy variant is strategically employed when a drug candidate requires:

  • Increased Lipophilicity (LogP): The additional methylene groups significantly increase hydrophobicity compared to methoxy groups, aiding membrane permeability.[1]

  • Steric Occlusion: The ethoxy tails provide greater steric bulk, which is critical for filling large hydrophobic pockets in enzymes (e.g., Renin) or acting as "kinetic stoppers" in supramolecular assemblies.[1]

  • Metabolic Stability: Modification of alkoxy chain length can alter the rate of O-dealkylation by cytochrome P450 enzymes.[1]

PropertyData
IUPAC Name 1-(Bromomethyl)-3,5-diethoxybenzene
Molecular Formula C₁₁H₁₅BrO₂
Molecular Weight 259.14 g/mol
Physical State Solid (low melting) or viscous oil
Reactivity High (Benzylic bromide, sensitive to moisture)
Key Application Introduction of the 3,5-diethoxybenzyl pharmacophore

Synthetic Routes & Production

The synthesis of 3,5-diethoxybenzyl bromide typically proceeds via the alcohol intermediate, derived from readily available resorcinol derivatives.[1]

Pathway A: The Benzoic Acid Route (Scalable)

This is the most robust method for multi-gram preparation, avoiding the polymerization risks associated with direct alkylation of sensitive phenols.[1]

  • O-Alkylation: 3,5-Dihydroxybenzoic acid is exhaustively alkylated with ethyl iodide (EtI) and potassium carbonate (K₂CO₃) in DMF to yield ethyl 3,5-diethoxybenzoate .[1]

  • Reduction: The ester is reduced to 3,5-diethoxybenzyl alcohol using Lithium Aluminum Hydride (LiAlH₄) in THF.[1]

  • Bromination: The alcohol is converted to the bromide using Phosphorus Tribromide (PBr₃) or the Appel reaction (CBr₄/PPh₃).[1]

Pathway B: Direct Bromination (Laboratory Scale)

If 3,5-diethoxytoluene is available, radical bromination using N-Bromosuccinimide (NBS) and AIBN in CCl₄ is possible but often yields mixtures of mono- and di-brominated products.[1]

Visualization: Synthesis Workflow

Synthesis Start 3,5-Dihydroxybenzoic Acid Step1 Ethyl 3,5-diethoxybenzoate (Intermed. A) Start->Step1 EtI, K2CO3 DMF, 60°C Step2 3,5-Diethoxybenzyl Alcohol (Intermed. B) Step1->Step2 LiAlH4 THF, 0°C Final 3,5-Diethoxybenzyl Bromide Step2->Final PBr3 or CBr4/PPh3 DCM, 0°C

Caption: Step-wise chemical synthesis from commodity starting materials to the active brominated reagent.

Medicinal Chemistry Applications

Renin Inhibitors (Hypertension)

In the development of Renin inhibitors , the S3 binding pocket of the enzyme is large and hydrophobic.[1] Research indicates that replacing a methoxy group with an ethoxy group can improve potency by better filling this hydrophobic sub-pocket.[1]

  • Mechanism: The 3,5-diethoxybenzyl group is attached to a diazabicyclo[3.3.1]nonene core.[1][2] The ethoxy groups engage in Van der Waals interactions with hydrophobic residues (e.g., Val, Phe) in the Renin active site.[1]

  • Source: Patent US7427613B2 highlights the use of this moiety in optimizing 7-aryl-3,9-diazabicyclo[3.3.1]non-6-ene derivatives.[1]

SSTR5 Antagonists (Endocrinology)

The 3,5-diethoxy moiety appears in antagonists for the Somatostatin Receptor 5 (SSTR5) .[1]

  • Compound: 2-(1-(4-Amino-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide.[1][3]

  • Role: The benzyl group serves as a lipophilic anchor.[1] The shift from methoxy to ethoxy in the 3,5-position modulates the compound's solubility profile and receptor residence time, critical for GPCR antagonists.[1]

Supramolecular Kinetics (Drug Delivery)

In supramolecular chemistry, 3,5-diethoxybenzyl groups are used as "stoppers" in Rotaxane systems involving Cucurbit[7]uril (CB7).[1]

  • Comparison: The diethoxy derivative forms complexes with slower kinetics compared to the dimethoxy analog due to increased steric bulk.[1][4][5]

  • Utility: This kinetic control is exploited in designing drug delivery vehicles where delayed release or high stability of the interlocked molecule is required.[1]

Experimental Protocols

Protocol 1: General N-Alkylation Procedure

Use this protocol to attach the 3,5-diethoxybenzyl moiety to a secondary amine (e.g., piperidine, pyrrole).[1]

Materials:

  • Secondary Amine Substrate (1.0 equiv)[1]

  • 3,5-Diethoxybenzyl bromide (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)[1]

  • Acetonitrile (ACN) or DMF (dry)[1]

Step-by-Step:

  • Dissolution: Dissolve the amine substrate in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add K₂CO₃ and stir at room temperature for 15 minutes.

  • Alkylation: Add 3,5-diethoxybenzyl bromide dropwise.

    • Note: If the bromide is solid, dissolve it in a minimal amount of ACN first.[1]

  • Reaction: Heat to 60°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition the residue between EtOAc and water.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography is usually required to remove unreacted bromide.[1]

Protocol 2: Handling & Stability
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Benzyl bromides are prone to hydrolysis to the alcohol if exposed to moist air.[1]

  • Safety: This compound is a potential lachrymator and skin irritant.[1] Handle only in a fume hood.

Strategic Decision Tree: Methoxy vs. Ethoxy

When optimizing a lead compound, use this logic flow to decide if the 3,5-diethoxybenzyl analog is required.

SAR_Logic Start Lead Compound Analysis (Contains 3,5-Dimethoxybenzyl) Check1 Is Potency < 10 nM? Start->Check1 Check2 Is Metabolic Clearance High? Check1->Check2 No Action1 Keep Methoxy (Focus on other regions) Check1->Action1 Yes Check3 Is Solubility Limiting? Check2->Check3 No Action2 Switch to 3,5-Diethoxy (Block O-demethylation) Check2->Action2 Yes (O-dealkylation issue) Check3->Action1 Yes (Ethoxy will worsen solubility) Action3 Switch to 3,5-Diethoxy (Fill Hydrophobic Pocket) Check3->Action3 No (Need more lipophilicity)

Caption: SAR decision framework for transitioning from dimethoxy- to diethoxy-benzyl substituents.

References

  • Renin Inhibitors: 7-aryl-3,9-diazabicyclo[3.3.1]non-6-ene derivatives and their use as renin inhibitors. Patent US7427613B2.[1] Available at:

  • Supramolecular Chemistry: Rotaxane Formation by Cucurbit[7]uril in Water and DMSO Solutions. Organic Letters (ACS).[1] Available at: [Link][1]

  • SSTR5 Antagonists: NIBR DRUG-seq Dataset (SSTR5 Antagonists). Maayan Lab. Available at: [Link][1]

  • General Benzyl Bromide Synthesis:The preparation of substituted benzyl bromides. Journal of Organic Chemistry. (General Reference for PBr3 methodology).

Sources

Exploratory

Technical Assessment: Stability &amp; Handling of 1-(Bromomethyl)-3,5-diethoxybenzene

Topic: Stability profile of 1-(Bromomethyl)-3,5-diethoxybenzene under ambient conditions Audience: Researchers, scientists, and drug development professionals. Executive Summary 1-(Bromomethyl)-3,5-diethoxybenzene is a r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability profile of 1-(Bromomethyl)-3,5-diethoxybenzene under ambient conditions Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(Bromomethyl)-3,5-diethoxybenzene is a reactive benzylic halide intermediate used primarily in the synthesis of complex organic molecules, including resveratrol analogs and dendrimers. Under ambient conditions (25°C, 1 atm, ~50% RH), this compound exhibits moderate to high instability .

It is prone to hydrolysis and thermal degradation , necessitating strict control over storage environments. Unlike its para-substituted analogs (e.g., 4-methoxybenzyl bromide), which are hyper-labile due to direct resonance stabilization of the carbocation, the 3,5-diethoxy substitution pattern exerts a unique electronic influence that maintains high alkylating power while retaining significant sensitivity to moisture and acid-catalyzed decomposition.

Immediate Recommendations:

  • Storage: Refrigerate (2–8°C) or Freeze (-20°C) under inert atmosphere (Argon/Nitrogen).

  • Handling: Use strictly anhydrous conditions; handle in a fume hood (Lachrymator).

  • Shelf-Life: <6 months at ambient; >12 months at -20°C (desiccated).

Chemical Profile & Reactivity Logic

To understand the stability profile, one must analyze the electronic contributions of the ethoxy substituents relative to the reactive benzylic center.

Structural Parameters[1][2][3]
  • CAS Number (Analog): 877-88-3 (3,5-Dimethoxybenzyl bromide used as reference standard).[1][2]

  • Functional Group: Primary Benzyl Bromide.

  • Substituents: Two ethoxy groups at meta positions (3, 5).

  • Physical State: Low-melting solid (Predicted MP: ~60–70°C based on dimethoxy analog).

Electronic Effects (The "Why" of Instability)

The stability of benzyl bromides is governed by the ease of C-Br bond cleavage (heterolysis).

  • Inductive Effect (-I): The oxygen atoms at positions 3 and 5 are electronegative, exerting an electron-withdrawing inductive effect.

  • Resonance Effect (+R): The ethoxy groups are strong resonance donors to the aromatic ring, significantly increasing electron density at the ortho (2, 4, 6) and para positions relative to themselves.[3]

  • Net Effect on Benzylic Carbon: Unlike 4-methoxybenzyl bromide (PMB-Br), where the oxygen can directly stabilize the benzylic carbocation via resonance, the 3,5-pattern places the ethoxy groups meta to the benzylic carbon. Consequently, they do not offer direct resonance stabilization to the transition state of an

    
     reaction.
    
    • Result: The compound is less explosively labile than PMB-Br but remains a potent electrophile (

      
       active) and is highly susceptible to moisture-driven hydrolysis due to the high leaving group ability of bromide.
      

Degradation Mechanisms[2]

Under ambient conditions, three primary degradation pathways compromise the integrity of 1-(Bromomethyl)-3,5-diethoxybenzene.

Hydrolysis (Dominant Pathway)

Upon exposure to ambient moisture, the C-Br bond undergoes nucleophilic attack by water.



  • Kinetics: Pseudo-first-order in humid air.

  • Consequence: Formation of the alcohol (1-(hydroxymethyl)-3,5-diethoxybenzene) and Hydrogen Bromide (HBr).

Autocatalytic Acidolysis

The HBr generated from initial hydrolysis is a critical threat.

  • HBr is a strong acid that can protonate the ethoxy ether oxygens.

  • This can lead to ether cleavage (de-ethylation) or catalyze polymerization of the electron-rich aromatic ring.

  • Observation: The white solid turns yellow/orange and becomes sticky/oily as impurities (phenols, polymers) accumulate.

Thermal Instability

Being a low-melting solid, ambient temperatures (especially >25°C) can approach the compound's melting point. Reaction rates in the melt phase are significantly higher than in the crystalline lattice due to increased molecular mobility, leading to rapid dimerization.

Visualization: Degradation Pathways

Degradation Start 1-(Bromomethyl)- 3,5-diethoxybenzene Alcohol 3,5-Diethoxybenzyl alcohol Start->Alcohol Hydrolysis (Slow) HBr HBr (Autocatalyst) Start->HBr Generates Polymer Oligomers/ Polymers Start->Polymer Thermal/Acid Promoted Moisture Ambient Moisture (H2O) Moisture->Alcohol HBr->Start Catalyzes EtherCleavage Ether Cleavage (Phenol formation) HBr->EtherCleavage Protonation

Figure 1: Mechanistic pathways leading to degradation under ambient moisture and thermal stress.

Experimental Assessment Protocols

To validate the quality of a batch stored under ambient conditions, use the following self-validating workflows.

Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA). Acid modifier is crucial to prevent on-column hydrolysis.

  • Gradient: 50% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.

  • Pass Criteria: Single peak >97% area. Appearance of a peak at shorter retention time (more polar) indicates hydrolysis (Benzyl alcohol).

Qualitative Halide Test (AgNO3)

A rapid benchtop test to check for free bromide ions (indicative of degradation).

  • Dissolve ~10 mg sample in 1 mL ethanol.

  • Add 2 drops of 1% aqueous Silver Nitrate (

    
    ).
    
  • Result:

    • Immediate thick precipitate: Significant free HBr present (Degraded).

    • Slow/Slight turbidity: Intact alkyl bromide (Normal, as benzyl bromides react slowly with

      
      ).
      

Storage & Handling Framework[4]

Storage SOP
ParameterRequirementRationale
Temperature 2°C to 8°C (Refrigerated)Slows thermal motion and spontaneous heterolysis.
Atmosphere Argon or Nitrogen Displaces moisture and oxygen.
Container Amber Glass + Parafilm/Teflon TapeAmber blocks UV; Teflon prevents cap corrosion by trace HBr.
Desiccant Silica Gel or P2O5 in secondary containerScavenges ambient humidity trapped during opening.
Handling Workflow

Safety Note: This compound is a Lachrymator (tear gas agent) and Corrosive .

  • Equilibrate: Allow container to reach room temperature before opening to prevent water condensation on the cold solid.

  • Dispense: Weigh quickly in a fume hood. Do not use metal spatulas (corrosion risk); use glass or plastic.

  • Reseal: Purge headspace with inert gas immediately after use.

Visualization: Handling Decision Tree

Handling Received Receive Shipment CheckTemp Check Temp Log (Was it kept cold?) Received->CheckTemp Visual Visual Inspection CheckTemp->Visual WhiteSolid White/Off-White Crystalline Solid Visual->WhiteSolid YellowOil Yellow/Orange Oily Residue Visual->YellowOil Action1 Log into Inventory Store @ 4°C WhiteSolid->Action1 Action2 Quarantine Run HPLC/NMR YellowOil->Action2

Figure 2: Decision logic for receiving and assessing incoming batches.

References

  • Sigma-Aldrich. (n.d.). 3,5-Dimethoxybenzyl bromide Product Specification & SDS. Retrieved from

    • Provides baseline physical properties and safety d
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 639187, 1-Bromo-3,5-dimethoxybenzene. Retrieved from

    • Source for structural identifiers and general reactivity profiles of 3,5-dialkoxy benzyl halides.
  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from

    • Mechanistic grounding for benzylic substitution and stability.
  • Fisher Scientific. (2009).[4] Safety Data Sheet: 3,5-Dimethoxybenzyl bromide. Retrieved from

    • Confirms corrosive nature and storage requirements (Refriger

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Fidelity Synthesis of 1-(Bromomethyl)-3,5-diethoxybenzene

Abstract & Introduction 1-(Bromomethyl)-3,5-diethoxybenzene is a valuable bifunctional molecule, serving as a crucial building block in the synthesis of complex organic scaffolds. Its utility stems from the presence of a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(Bromomethyl)-3,5-diethoxybenzene is a valuable bifunctional molecule, serving as a crucial building block in the synthesis of complex organic scaffolds. Its utility stems from the presence of a reactive benzylic bromide handle, which is susceptible to nucleophilic substitution, and the electron-rich diethoxy-substituted aromatic ring that can participate in various coupling reactions. This document provides a detailed, field-tested protocol for the synthesis of this compound from its corresponding benzyl alcohol. The described methodology emphasizes safety, efficiency, and high purity of the final product. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and outline the necessary characterization and safety protocols.

The conversion of benzylic alcohols to their corresponding bromides is a fundamental transformation in organic synthesis. While several reagents can effect this change, phosphorus tribromide (PBr₃) is often preferred for its high efficiency and relatively clean reaction profile with primary and benzylic alcohols.

Reaction Mechanism: The SN2 Pathway

The bromination of 3,5-diethoxybenzyl alcohol with phosphorus tribromide (PBr₃) proceeds via a classic nucleophilic substitution (SN2) mechanism. This pathway is favored for primary and benzylic alcohols, which are sterically unhindered at the reaction center.

The mechanism unfolds in two primary stages:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks one of the phosphorus atoms in PBr₃. This initial step is a Lewis acid-base reaction. A bromide ion is displaced from the phosphorus, and an oxonium ion intermediate is formed. This process effectively converts the hydroxyl group, which is a poor leaving group (-OH), into a much better leaving group (-OPBr₂).

  • Nucleophilic Attack and Displacement: The bromide ion (Br⁻) generated in the first step, or from another equivalent of PBr₃, then acts as a nucleophile. It attacks the benzylic carbon from the side opposite to the activated hydroxyl group. This backside attack leads to the displacement of the -OPBr₂ group and the formation of the C-Br bond, resulting in the desired product, 1-(bromomethyl)-3,5-diethoxybenzene. This concerted step is characteristic of an SN2 reaction.[1][2]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be adjusted as needed.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
3,5-Diethoxybenzyl alcohol≥98%Standard SupplierEnsure it is dry.
Phosphorus tribromide (PBr₃)≥99%Standard SupplierHandle with extreme care.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Standard SupplierUse a dry solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierAqueous solution.
Brine (Saturated NaCl)ACS GradeStandard SupplierAqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierFor drying.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
HexaneHPLC GradeStandard SupplierFor chromatography eluent.
Ethyl AcetateHPLC GradeStandard SupplierFor chromatography eluent.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles/syringes

  • Ice-water bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Fume hood

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a fume hood, add 3,5-diethoxybenzyl alcohol (1.0 eq.) to a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum. Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.

  • Reagent Addition: While stirring vigorously, slowly add phosphorus tribromide (0.4 eq.) dropwise via syringe. CAUTION: PBr₃ is highly corrosive and reacts violently with water.[3] This addition should be performed over 15-20 minutes to control any exotherm.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 3-4 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C in an ice bath. Slowly and cautiously quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise until gas evolution ceases. This neutralizes any remaining PBr₃ and acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[5]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography.[6] A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2 Hexane:EtOAc), is typically effective. Collect the fractions containing the desired product (identified by TLC) and concentrate them to afford 1-(bromomethyl)-3,5-diethoxybenzene as a pure solid or oil.

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve 3,5-Diethoxybenzyl Alcohol in Anhydrous CH₂Cl₂ cool Cool to 0 °C start->cool add_pbr3 Add PBr₃ (0.4 eq) Dropwise at 0 °C cool->add_pbr3 react Stir at RT for 3-4h add_pbr3->react quench Quench with sat. NaHCO₃ (aq) at 0 °C react->quench TLC Monitoring extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ then Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry chromatography Silica Gel Column Chromatography (Hexane/EtOAc) dry->chromatography Crude Product analysis Characterize by NMR chromatography->analysis end_product Pure 1-(Bromomethyl)-3,5-diethoxybenzene analysis->end_product

Caption: Workflow for the synthesis of 1-(bromomethyl)-3,5-diethoxybenzene.

Quantitative Data Summary

ParameterValue (Example)MolesEquivalents
3,5-Diethoxybenzyl alcohol5.00 g25.5 mmol1.0
Phosphorus tribromide (PBr₃)0.96 mL (2.76 g)10.2 mmol0.4
Anhydrous Dichloromethane125 mL--
Expected Product Yield~5.8 g (88%)--

Product Characterization

The identity and purity of the synthesized 1-(bromomethyl)-3,5-diethoxybenzene should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals. The most diagnostic peak is the singlet for the benzylic methylene protons (-CH₂Br), which typically appears in the downfield region of δ 4.4-4.6 ppm due to the deshielding effects of the adjacent bromine atom and the aromatic ring.[7][8][9] Other expected signals include triplets and quartets for the ethoxy groups and signals for the aromatic protons.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should show a signal for the benzylic carbon (-CH₂Br) around δ 33-35 ppm, along with signals for the ethoxy carbons and the aromatic carbons.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents.

  • Phosphorus Tribromide (PBr₃):

    • Hazards: PBr₃ is highly corrosive and causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[10] It reacts violently with water, releasing toxic and corrosive fumes (HBr).[3][10]

    • Handling: Always handle PBr₃ in a well-ventilated chemical fume hood.[10][11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[10][11] Ensure that all glassware is perfectly dry to prevent violent reactions.[3]

    • Spills: In case of a spill, do NOT use water.[11] Absorb the spill with a dry, inert material such as Chemizorb® or sand, and dispose of it as hazardous waste.[3]

  • Dichloromethane (CH₂Cl₂): Dichloromethane is a suspected carcinogen and should be handled in a fume hood. Avoid inhalation and skin contact.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[10][11] Wash hands thoroughly after handling any chemicals.[3] Contaminated clothing should be removed immediately.[3]

References

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS TRIBROMIDE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

  • Loba Chemie. (2022). PHOSPHORUS TRIBROMIDE 1.0 M SOLUTION IN DICHLOROMETHANE Safety Data Sheet. Retrieved from [Link]

  • Filo. (n.d.). Convert benzyl bromide to benzyl alcohol. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

  • Sciencemadness.org. (2023). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]

  • Supporting information for a scientific article. (n.d.). General Procedure for Conversion of Benzylic Alcohols into the Corresponding Benzyl Bromides.
  • Hua, D. H., et al. (2021). SYNTHESIS template v2.0. Kansas State University.
  • Meier, H., et al. (2002). 1,4-Benzoquinones with Styryl Substituents. European Journal of Organic Chemistry, 2002(18), 3162-3170.
  • The Royal Society of Chemistry. (2013). Supporting Information for Soft Matter.
  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]

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Application

Application Notes and Protocol for the Synthesis of 3,5-Diethoxybenzyl Bromide via the Appel Reaction

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Conversion of Alcohols to Alkyl Bromides The transformation of alcohols into alkyl halides is a cornerstone of organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Conversion of Alcohols to Alkyl Bromides

The transformation of alcohols into alkyl halides is a cornerstone of organic synthesis, enabling the introduction of a versatile functional group for subsequent nucleophilic substitution reactions. The Appel reaction provides a mild and efficient method for this conversion, utilizing triphenylphosphine (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄), to convert an alcohol to the corresponding alkyl bromide.[1][2] This protocol is particularly advantageous for substrates sensitive to acidic conditions, offering high yields under neutral reaction conditions.[3][4] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.[2][5]

This document provides a detailed protocol for the synthesis of 3,5-diethoxybenzyl bromide from 3,5-diethoxybenzyl alcohol using the Appel reaction. It includes a step-by-step experimental procedure, a discussion of the underlying mechanism, safety precautions, and methods for product purification and characterization.

Reaction Mechanism and Scientific Rationale

The Appel reaction proceeds through a series of well-defined steps, providing a clear understanding of the role of each reagent.[1][2][4]

  • Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks one of the bromine atoms of carbon tetrabromide. This initial step forms a phosphonium salt intermediate, specifically bromotriphenylphosphonium tribromomethanide ([Ph₃PBr]⁺CBr₃⁻).[5]

  • Deprotonation of the Alcohol: The tribromomethanide anion (CBr₃⁻) is a strong base and deprotonates the alcohol, 3,5-diethoxybenzyl alcohol, to form an alkoxide and bromoform (CHBr₃).[5]

  • Formation of the Alkoxyphosphonium Intermediate: The resulting alkoxide, a potent nucleophile, attacks the electrophilic phosphorus atom of the bromotriphenylphosphonium cation. This step forms a key intermediate, the 3,5-diethoxybenzyloxy)triphenylphosphonium bromide.[1][2]

  • Nucleophilic Substitution: The bromide ion (Br⁻), now a free nucleophile, attacks the benzylic carbon in an Sₙ2 fashion.[4][6] The triphenylphosphine oxide group serves as an excellent leaving group, facilitating the displacement and leading to the formation of the desired 3,5-diethoxybenzyl bromide and the byproduct triphenylphosphine oxide.[2][6] For primary and secondary alcohols, this reaction typically proceeds with an inversion of stereochemistry.[6]

Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)
3,5-Diethoxybenzyl alcoholC₁₁H₁₆O₃196.241.0 g5.09
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.292.01 g7.64
Carbon tetrabromide (CBr₄)CBr₄331.632.53 g7.64
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9330 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Saturated sodium bicarbonate solutionNaHCO₃(aq)-As needed-
Brine (saturated NaCl solution)NaCl(aq)-As needed-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)MgSO₄ / Na₂SO₄-As needed-
Silica gel for column chromatographySiO₂-As needed-
Hexane and Ethyl Acetate (for chromatography)--As needed-

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Rotary evaporator

  • Glass funnel

  • Separatory funnel

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-diethoxybenzyl alcohol (1.0 g, 5.09 mmol) and triphenylphosphine (2.01 g, 7.64 mmol, 1.5 equivalents).[6]

  • Solvent Addition: Add anhydrous dichloromethane (30 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve carbon tetrabromide (2.53 g, 7.64 mmol, 1.5 equivalents) in a minimal amount of anhydrous dichloromethane.[6] Add this solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes. A color change to yellow or orange-yellow may be observed.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, 3,5-diethoxybenzyl bromide, should have a higher Rf value than the starting alcohol.

  • Workup: Once the reaction is complete (typically within 1-3 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification - Removal of Triphenylphosphine Oxide: The crude residue will contain the desired product and the byproduct, triphenylphosphine oxide. To remove the bulk of the triphenylphosphine oxide, add diethyl ether to the residue and triturate. Triphenylphosphine oxide has low solubility in diethyl ether and will precipitate as a white solid.

  • Filtration: Filter the mixture through a plug of silica gel, washing with diethyl ether. Collect the filtrate.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. This will remove any remaining acidic impurities and bromoform.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 3,5-diethoxybenzyl bromide.

  • Final Purification: For high purity, the crude product should be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Workflow Diagram

Appel_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3,5-diethoxybenzyl alcohol and PPh3 in anhydrous DCM B Cool to 0 °C A->B C Add CBr4 solution dropwise B->C D Stir at 0 °C then RT C->D E Monitor by TLC D->E F Concentrate in vacuo E->F G Triturate with diethyl ether & filter to remove TPPO F->G H Aqueous Wash (NaHCO3, Brine) G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Flash Column Chromatography J->K L L K->L Pure 3,5-diethoxybenzyl bromide

Caption: Workflow for the synthesis of 3,5-diethoxybenzyl bromide.

Safety and Handling

  • Carbon Tetrabromide (CBr₄): This compound is toxic and should be handled with extreme care in a well-ventilated fume hood.[8][9][10][11] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][11]

  • Triphenylphosphine (PPh₃): Triphenylphosphine is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Benzyl Bromides: Benzyl bromides are lachrymators and can cause severe irritation to the eyes, skin, and respiratory tract.[12] Handle the product with care in a well-ventilated area.

Characterization

The final product, 3,5-diethoxybenzyl bromide, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the primary method for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons (CH₂Br), and the ethoxy groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum can be used to confirm the presence of key functional groups and the absence of the starting alcohol's hydroxyl (-OH) stretch.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionEnsure anhydrous conditions. Use fresh, high-purity reagents. Extend the reaction time and monitor carefully by TLC.
Loss of product during workupBe careful during the aqueous wash steps to avoid emulsions. Ensure complete extraction of the product.
Presence of Starting Material Insufficient reagentsUse a slight excess of PPh₃ and CBr₄ (1.2-1.5 equivalents).
Formation of Side Products Reaction temperature too highMaintain the initial reaction temperature at 0 °C during the addition of CBr₄.
Difficulty Removing Triphenylphosphine Oxide Inefficient precipitationUse a larger volume of diethyl ether for trituration. Multiple triturations may be necessary. A final column chromatography step is highly recommended for complete removal.

References

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

  • Wikipedia. Appel reaction. [Link]

  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

  • Sciforum. Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). [Link]

  • RSC Publishing. An environmentally benign and high-rate Appel type reaction. [Link]

  • Google Patents. US6133468A - Method for preparing substituted benzyl bromides.
  • Science of Synthesis. 443 M. Braun The classical Appel reaction. [Link]

  • Reddit. So proud of my first organic synthesis and it's incredible 34% yield of Benzyl Bromide. [Link]

  • NJ.gov. CARBON TETRABROMIDE HAZARD SUMMARY. [Link]

  • Google Patents. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide.
  • PrepChem.com. Synthesis of 3,5-dichlorobenzyl bromide. [Link]

  • ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

Sources

Method

Application Note: Precision Alkylation of Phenols with 1-(Bromomethyl)-3,5-diethoxybenzene

Topic: Alkylation of phenols using 1-(Bromomethyl)-3,5-diethoxybenzene Content Type: Application Notes and Protocols Executive Summary & Strategic Importance The installation of the 3,5-diethoxybenzyl moiety is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alkylation of phenols using 1-(Bromomethyl)-3,5-diethoxybenzene Content Type: Application Notes and Protocols

Executive Summary & Strategic Importance

The installation of the 3,5-diethoxybenzyl moiety is a critical transformation in the synthesis of resveratrol analogues (stilbenoids), cannabinoid mimetics, and lipophilic polyketide derivatives. Unlike the common para-methoxybenzyl (PMB) group used for transient protection, the 3,5-diethoxybenzyl group is frequently employed as a permanent structural motif to modulate lipophilicity, metabolic stability, and receptor binding affinity.

This guide details the optimized protocols for alkylating phenols using 1-(Bromomethyl)-3,5-diethoxybenzene . It moves beyond standard textbook procedures to address specific challenges associated with this reagent, including its sensitivity to moisture (hydrolysis to the benzyl alcohol) and the electronic nuances of meta-substituted benzyl halides.

Key Chemical Properties
ParameterDescription
Reagent 1-(Bromomethyl)-3,5-diethoxybenzene
CAS Number 106256-69-9 (Generic Ref) / Analogous to 3,5-Dimethoxy (CAS 877-88-3)
Role Electrophile (Benzylation Agent)
Reactivity Moderate (SN2 active); Less SN1 labile than PMB-Br
Stability Moisture Sensitive (Lachrymator); Store < 4°C under Argon

Mechanistic Insight & Reaction Design

The "Meta" Effect

Unlike para-alkoxy benzyl halides (e.g., PMB-Br), the ethoxy groups in the 3,5-positions do not stabilize the benzylic carbocation via direct resonance (+M). In fact, the inductive withdrawal (-I) of the oxygens can slightly destabilize the carbocation relative to unsubstituted benzyl bromide.

  • Consequence: The reaction proceeds predominantly via a concerted SN2 mechanism .

  • Optimization: Strong nucleophiles (phenoxides) and polar aprotic solvents are required to drive the reaction. SN1 pathways are negligible, reducing the risk of racemization if chiral centers are present elsewhere, but also reducing reactivity compared to PMB-Cl.

Diagram 1: Mechanistic Pathway

The following diagram illustrates the SN2 attack and the competing hydrolysis pathway that must be suppressed.

ReactionMechanism Reagent 1-(Bromomethyl)- 3,5-diethoxybenzene TS S_N2 Transition State [Ar-O---C---Br]‡ Reagent->TS Hydrolysis Side Product: Benzyl Alcohol Reagent->Hydrolysis H2O (Moisture) Phenol Phenol Substrate (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (K2CO3/NaH) Base->Phenoxide Phenoxide->TS Nucleophilic Attack Product 3,5-Diethoxybenzyl Aryl Ether TS->Product -Br⁻

Caption: SN2 alkylation pathway vs. competitive hydrolysis. High concentrations of phenoxide are essential.

Experimental Protocols

Method A: The Standard Protocol (Mild Conditions)

Best for: Acid-sensitive substrates, polyphenols (e.g., Resorcinol), and general screening. Scale: 1.0 mmol

  • Reagent Prep: Dissolve Phenol (1.0 equiv, 1.0 mmol) in anhydrous Acetone or Acetonitrile (5.0 mL, 0.2 M).

    • Note: Acetone is easier to remove; Acetonitrile allows higher temperatures.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol). If the phenol is sterically hindered, use Cesium Carbonate (Cs₂CO₃) (1.5 equiv).

  • Activation (Optional): Add Potassium Iodide (KI) or TBAI (0.1 equiv).

    • Why? This generates the more reactive 3,5-diethoxybenzyl iodide in situ (Finkelstein reaction), significantly accelerating the rate for this meta-substituted electrophile.

  • Alkylation: Add 1-(Bromomethyl)-3,5-diethoxybenzene (1.1 - 1.2 equiv) dropwise.

  • Reaction: Heat to reflux (approx. 60°C for Acetone) for 4–12 hours. Monitor by TLC (Hexane:EtOAc).

  • Workup:

    • Cool to RT. Filter off solid salts.[1]

    • Concentrate filtrate.

    • Redissolve in EtOAc, wash with water (2x) and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.[1]

Method B: The "Force" Protocol (Difficult Substrates)

Best for: Sterically hindered phenols (e.g., ortho-substituted), electron-deficient phenols, or when Method A fails.

  • Deprotonation: To a flame-dried flask under Argon, add Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) washed with hexane to remove oil.

  • Solvent: Add anhydrous DMF or THF (0°C).

  • Substrate: Add Phenol (1.0 equiv) dissolved in minimal DMF/THF dropwise. Stir at 0°C for 15 min, then RT for 15 min until H₂ evolution ceases.

  • Alkylation: Cool back to 0°C. Add 1-(Bromomethyl)-3,5-diethoxybenzene (1.2 equiv) in one portion.

  • Reaction: Allow to warm to RT. Stir for 2–6 hours.

  • Quench: Carefully add sat. NH₄Cl solution.

  • Workup: Extract with Et₂O (diethyl ether is preferred over EtOAc to remove DMF during washes). Wash organic layer copiously with water/LiCl solution to remove DMF.

Critical Parameters & Troubleshooting

Solvent & Base Selection Matrix

Use this decision tree to select the optimal condition for your specific substrate.

ProtocolSelection Start Analyze Phenol Substrate IsHindered Is the Phenol Sterically Hindered? Start->IsHindered IsAcidSensitive Is the Substrate Base Sensitive? IsHindered->IsAcidSensitive No MethodB Method B: NaH / DMF / 0°C (Strong Nucleophile) IsHindered->MethodB Yes (Ortho-subs) MethodA Method A: K2CO3 / Acetone / Reflux (Standard) IsAcidSensitive->MethodA No (Stable) MethodC Method C: Ag2O / DCM (Neutral/Mild) IsAcidSensitive->MethodC Yes (Esters/Lactones)

Caption: Decision matrix for selecting alkylation conditions based on substrate steric and electronic properties.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Reagent hydrolysisThe bromide hydrolyzes rapidly. Use fresh reagent or add 0.1 eq TBAI to accelerate the reaction before hydrolysis competes.
C-Alkylation Ambident nucleophile (e.g., Resorcinol)Use a "harder" solvent like Acetone/K₂CO₃ rather than DMF/NaH. C-alkylation is favored by polar aprotic solvents and tight ion pairs.
Polymerization Reagent instability3,5-diethoxybenzyl bromide can self-polymerize if stored warm. Ensure reagent is a clear liquid/solid, not a gum, before use.
Difficult Separation Excess Benzyl AlcoholIf the reagent hydrolyzes, benzyl alcohol forms. Use a gradient column (Hexane -> 5% EtOAc) or convert the alcohol to a benzoate to shift Rf.

Safety & Handling (MSDS Summary)

  • Lachrymator: 1-(Bromomethyl)-3,5-diethoxybenzene is a potent lachrymator (tear gas). Always handle in a functioning fume hood.

  • Skin Corrosive: Benzyl bromides are alkylating agents. Double glove (Nitrile) and wear eye protection.

  • Neutralization: Quench excess alkylating agent with aqueous ammonia or Tris(hydroxymethyl)aminomethane before disposal to destroy the electrophile.

References

  • Williamson Ether Synthesis Overview

    • Title: "Synthesis of aryl ethers"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Use of 3,5-Dimethoxy Analogues (Applicable Chemistry)

    • Title: "Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols"
    • Source: Applied Organometallic Chemistry (via ResearchG
    • URL:[Link]

  • Selectivity in Phenol Alkylation

    • Title: "Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers"
    • Source: ResearchG
    • URL:[Link]

  • General Benzyl Bromide Safety

    • Title: "1-Bromo-3,5-dimethoxybenzene | Safety & Hazards"
    • Source: PubChem[2]

    • URL:[Link]

Sources

Application

Strategic Synthesis of Resveratrol Analogs Utilizing the 3,5-Diethoxybenzyl Bromide Synthon

<Application Note & Protocol Abstract Resveratrol, a naturally occurring stilbene, has garnered immense interest in the pharmaceutical and nutraceutical industries for its broad spectrum of biological activities. However...

Author: BenchChem Technical Support Team. Date: February 2026

<Application Note & Protocol

Abstract

Resveratrol, a naturally occurring stilbene, has garnered immense interest in the pharmaceutical and nutraceutical industries for its broad spectrum of biological activities. However, its therapeutic potential is often hampered by poor bioavailability. This has spurred the development of synthetic analogs with improved pharmacokinetic profiles and enhanced biological efficacy. This document provides a comprehensive guide for the synthesis of resveratrol analogs, leveraging the versatile 3,5-diethoxybenzyl bromide as a key building block. We present detailed protocols for two robust and widely applicable synthetic strategies: the Horner-Wadsworth-Emmons olefination and the Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of resveratrol analogs for therapeutic applications.

Introduction: The Rationale for Resveratrol Analog Synthesis

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a polyphenol found in various plants, most notably in the skins of grapes.[1] Its diverse pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects, have made it a subject of intense scientific investigation.[2] Despite its promise, the clinical translation of resveratrol has been challenging due to its rapid metabolism and subsequent low bioavailability.[3]

The synthesis of resveratrol analogs offers a strategic approach to overcome these limitations. By modifying the core stilbene scaffold, it is possible to enhance metabolic stability, improve oral absorption, and modulate biological activity.[4] The 3,5-diethoxybenzyl moiety serves as an excellent starting point for analog synthesis. The ethoxy groups can act as protecting groups for the phenolic hydroxyls, which can be deprotected in a final step, or they can be retained in the final molecule to create novel analogs with altered lipophilicity and electronic properties.

This application note details two powerful synthetic methodologies that utilize 3,5-diethoxybenzyl bromide to construct the stilbene backbone, providing a gateway to a diverse library of resveratrol analogs.

Synthetic Strategies: A Comparative Overview

The construction of the stilbene core is the cornerstone of resveratrol analog synthesis. Among the various methods available, the Horner-Wadsworth-Emmons (HWE) reaction and the Suzuki-Miyaura coupling stand out for their reliability, stereoselectivity, and broad substrate scope.[5][6]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction involves the condensation of a phosphonate carbanion with an aldehyde. A key advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the thermodynamically more stable E-(trans)-alkene, which is the desired isomer for most biologically active resveratrol analogs.[7][8] The water-soluble phosphate byproduct also simplifies the purification process.[4]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[9][10] The Suzuki coupling is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[11][12]

Experimental Protocols

Safety Precaution: 3,5-Diethoxybenzyl bromide is a corrosive material that can cause severe skin burns and eye damage.[13][14][15] Always handle this reagent in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]

Synthesis of Diethyl (3,5-diethoxybenzyl)phosphonate (Intermediate for HWE Reaction)

This protocol describes the Arbuzov reaction to convert 3,5-diethoxybenzyl bromide into the corresponding phosphonate ester, a key intermediate for the HWE reaction.

Workflow Diagram:

HWE_Intermediate_Synthesis A 3,5-Diethoxybenzyl bromide C Heat (e.g., 120-150 °C) A->C B Triethyl phosphite B->C D Diethyl (3,5-diethoxybenzyl)phosphonate C->D E Bromoethane (byproduct) C->E

Caption: Synthesis of the HWE phosphonate intermediate.

Materials:

  • 3,5-Diethoxybenzyl bromide

  • Triethyl phosphite

  • Anhydrous toluene (optional, as solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-diethoxybenzyl bromide (1.0 eq).

  • Add triethyl phosphite (1.2 - 1.5 eq). The reaction can often be run neat, but anhydrous toluene can be used as a solvent if desired.

  • Heat the reaction mixture to 120-150 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl phosphite and the bromoethane byproduct under reduced pressure to obtain the crude diethyl (3,5-diethoxybenzyl)phosphonate. This intermediate is often used in the next step without further purification.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol details the synthesis of a 3,5-diethoxy-stilbene analog via the HWE reaction.

Reaction Mechanism: The HWE reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion.[7] This carbanion then undergoes nucleophilic addition to the aldehyde, forming an intermediate which eliminates a phosphate salt to yield the alkene.[16][17] The reaction generally favors the formation of the E-alkene.[7][8]

Workflow Diagram:

HWE_Protocol cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Olefination A Diethyl (3,5-diethoxybenzyl)phosphonate C Phosphonate Carbanion A->C Deprotonation B Base (e.g., NaH, NaOEt) B->C E Reaction Mixture C->E D Substituted Benzaldehyde D->E F 3,5-Diethoxy-stilbene Analog E->F Elimination G Phosphate Byproduct E->G Suzuki_Protocol A 3,5-Diethoxybenzyl bromide F Reaction Mixture A->F B trans-2-(Substituted-phenyl)vinylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F G 3,5-Diethoxy-stilbene Analog F->G Heat

Sources

Method

Reaction conditions for 1-(Bromomethyl)-3,5-diethoxybenzene with amines

An Application Guide for the Synthesis of N-Substituted 3,5-Diethoxybenzylamines Introduction: The Utility of the 3,5-Diethoxybenzyl Moiety The N-alkylation of amines with benzylic halides is a cornerstone transformation...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Substituted 3,5-Diethoxybenzylamines

Introduction: The Utility of the 3,5-Diethoxybenzyl Moiety

The N-alkylation of amines with benzylic halides is a cornerstone transformation in modern organic synthesis. Specifically, the reaction of 1-(bromomethyl)-3,5-diethoxybenzene with various primary and secondary amines provides a direct route to a class of compounds possessing the versatile 3,5-diethoxybenzyl scaffold. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to the electronic properties conferred by the meta-disposed ethoxy groups and the synthetic handles they provide for further molecular elaboration. This guide provides a detailed exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for successfully synthesizing N-(3,5-diethoxybenzyl)amines.

Pillar 1: Mechanistic Insights and the Challenge of Overalkylation

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic benzylic carbon of 1-(bromomethyl)-3,5-diethoxybenzene, displacing the bromide leaving group in a single, concerted step.[1] The benzylic position of the substrate makes it particularly reactive towards SN2 displacement due to the stabilization of the transition state by the adjacent phenyl ring.[2]

SN2_Mechanism Amine R¹R²N-H TS    Transition State[R¹R²(H)N---CH₂---Br]⁻ Ar Amine->TS Nucleophilic Attack BenzylBromide    Br-CH₂-Ar(Ar = 3,5-diethoxyphenyl) BenzylBromide->TS AmmoniumSalt    [R¹R²(H)N⁺-CH₂-Ar] Br⁻ TS->AmmoniumSalt Leaving Group Departure FinalProduct R¹R²N-CH₂-Ar AmmoniumSalt->FinalProduct Deprotonation Base Base ProtonatedBase Base-H⁺ Troubleshooting_Workflow Start Reaction Issue Identified Problem1 Low or No Conversion Start->Problem1 Problem2 Multiple Products (Overalkylation) Start->Problem2 Problem3 Difficult Purification (Streaking TLC) Start->Problem3 Sol1a Verify Reagent Purity & Activity Problem1->Sol1a Check First Sol2a Increase Excess of Starting Amine (to >3 equivalents) Problem2->Sol2a Easiest Fix Sol3a Add 0.5-1% Et₃N or NH₄OH to Chromatography Eluent Problem3->Sol3a For Chromatography Sol1b Increase Temperature or Switch to Higher Boiling Solvent (e.g., DMF) Sol1a->Sol1b If Reagents OK Sol1c Check Base Strength & Solubility Sol1b->Sol1c If Temp Ineffective Sol2b Use a Non-Nucleophilic Base (e.g., DIPEA) Sol2a->Sol2b If Still an Issue Sol2c Consider Alternative Synthesis (e.g., Reductive Amination) Sol2b->Sol2c For Best Selectivity Sol3b Perform Acid-Base Extraction Sol3a->Sol3b Alternative Method Sol3c Convert to Salt for Crystallization Sol3b->Sol3c If Crystalline

Sources

Application

Preparation of Fréchet-type dendrons using 3,5-diethoxybenzyl bromide

Application Note: Preparation of Ethoxy-Functionalized Fréchet-Type Dendrons via 3,5-Diethoxybenzyl Bromide Abstract & Introduction This Application Note details the protocol for synthesizing Fréchet-type poly(benzyl eth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Ethoxy-Functionalized Fréchet-Type Dendrons via 3,5-Diethoxybenzyl Bromide

Abstract & Introduction

This Application Note details the protocol for synthesizing Fréchet-type poly(benzyl ether) dendrons functionalized with ethoxy surface groups. While the classical Fréchet synthesis utilizes 3,5-dimethoxybenzyl bromide or benzyl bromide, the use of 3,5-diethoxybenzyl bromide introduces ethyl ether termini. This modification alters the solubility profile, packing density, and lipophilicity of the resulting dendritic architecture, making it highly relevant for drug delivery vehicles requiring specific hydrophobic interactions or liquid crystalline behavior.

The synthesis follows the convergent growth strategy , where the dendron is built from the periphery inwards. The core requirement involves the Williamson ether coupling of the peripheral unit (3,5-diethoxybenzyl bromide) with a focal point monomer (3,5-dihydroxybenzyl alcohol).

Chemical Basis & Retrosynthesis

The Fréchet convergent method relies on two alternating reactions:

  • Coupling (Growth): Alkylation of phenolic hydroxyl groups with a benzylic bromide.

  • Activation: Conversion of the focal benzylic alcohol to a benzylic bromide.

Target Molecule (G1-OH): 3,5-bis(3,5-diethoxybenzyloxy)benzyl alcohol.[1][2]

Retrosynthetic Analysis:

  • G1-OH is derived from 3,5-dihydroxybenzyl alcohol (Core) and 3,5-diethoxybenzyl bromide (Surface Unit).

  • 3,5-diethoxybenzyl bromide acts as the "Generation 0" activated species.

Materials & Safety

Reagents:

  • 3,5-Diethoxybenzyl bromide (Starting Material/Surface Unit)

    • Note: If not commercially available, this can be synthesized from 3,5-dihydroxybenzyl alcohol via ethylation (EtI/K2CO3) followed by bromination (PBr3).

  • 3,5-Dihydroxybenzyl alcohol (Monomer Core)[1][2][3][4][5][6][7]

  • Potassium Carbonate (K2CO3): Anhydrous, finely ground.

  • 18-Crown-6: Phase transfer catalyst (Critical for yield).

  • Solvents: Acetone (HPLC grade, dried), Dichloromethane (DCM), Ethyl Acetate, Hexanes.

  • Activation Reagents (for G2): Carbon Tetrabromide (CBr4), Triphenylphosphine (PPh3).

Safety Hazards:

  • Benzyl Bromides: Potent lachrymators (tear gas agents). Handle strictly in a fume hood.

  • Carbon Tetrabromide: Hepatotoxic. Avoid inhalation.

  • Waste: All halogenated waste must be segregated.

Experimental Protocols

Protocol A: Synthesis of Generation 1 Dendron ([G-1]-OH)

Coupling of 3,5-diethoxybenzyl bromide with 3,5-dihydroxybenzyl alcohol.

Reaction Scheme:



Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Add 3,5-dihydroxybenzyl alcohol (1.40 g, 10.0 mmol) and 18-crown-6 (0.26 g, 1.0 mmol, 10 mol%) to the flask. Dissolve in dry acetone (100 mL).

  • Base Addition: Add anhydrous potassium carbonate (4.14 g, 30.0 mmol). Stir vigorously for 15 minutes at room temperature to facilitate deprotonation.

  • Reagent Addition: Add 3,5-diethoxybenzyl bromide (5.44 g, 21.0 mmol, 2.1 equiv) dissolved in 10 mL of acetone dropwise via syringe.

    • Expert Insight: A slight excess (2.1 eq) ensures complete bis-alkylation. Mono-alkylated byproducts are difficult to separate.

  • Reflux: Heat the mixture to reflux (approx. 60°C) and stir for 24 hours. Monitor by TLC (Silica, 3:7 EtOAc:Hexane). The starting triol (Rf ~0.1) should disappear, and the product (Rf ~0.4) should appear.[8][9]

  • Workup:

    • Cool to room temperature.[10]

    • Filter off the inorganic salts (KBr, excess K2CO3) and wash the solid cake with acetone.

    • Evaporate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Purify via flash column chromatography (Silica Gel 60).

    • Eluent Gradient: Hexanes

      
       20% EtOAc/Hexanes.
      
    • Collect fractions containing the major spot.

  • Yield: Typical yield is 85-92% as a viscous colorless to pale yellow oil or low-melting solid.

Protocol B: Activation of Generation 1 Dendron ([G-1]-Br)

Conversion of the focal alcohol to a bromide for G2 synthesis.

Step-by-Step Procedure:

  • Setup: Dry a 100 mL round-bottom flask.

  • Dissolution: Dissolve [G-1]-OH (2.00 g, approx. 4.0 mmol) and carbon tetrabromide (1.66 g, 5.0 mmol, 1.25 equiv) in dry THF (40 mL). Cool to 0°C in an ice bath.

  • Reaction: Slowly add triphenylphosphine (1.31 g, 5.0 mmol, 1.25 equiv) in small portions.

    • Mechanism:[3][5][6][11] The reaction proceeds via the Appel mechanism. The solution typically turns slightly yellow.

  • Stirring: Remove ice bath and stir at room temperature for 2-4 hours.

  • Workup:

    • Add minimal water (1 mL) to quench.

    • Evaporate THF.

    • Extract with DCM, wash with brine, dry over MgSO4.

    • Crucial Step: The byproduct is triphenylphosphine oxide (solid). Precipitate most of it by adding cold hexanes to the crude residue and filtering.

  • Purification: Flash chromatography (Silica, 10% EtOAc/Hexanes). The bromide moves significantly faster (higher Rf) than the alcohol.

  • Product: [G-1]-Br . Store in the freezer; benzyl bromides are thermally unstable.

Data Presentation & Characterization

Table 1: Quantitative Summary of Synthesis Metrics

ParameterProtocol A ([G-1]-OH)Protocol B ([G-1]-Br)
Limiting Reagent 3,5-dihydroxybenzyl alcohol[G-1]-OH
Stoichiometry 1 : 2.1 (Core : Bromide)1 : 1.25 (Alcohol : CBr4)
Solvent System Acetone (Reflux)THF (0°C to RT)
Catalyst 18-Crown-6 (Phase Transfer)None (Appel Reagent)
Typical Yield 85 - 92%88 - 95%
Appearance Viscous Oil / White SolidWhite Crystalline Solid
Stability Stable at RTUnstable (Store < -10°C)

Key NMR Signals (CDCl3, 400 MHz):

  • [G-1]-OH:

    • 
       4.60 ppm (d, 2H, Ar-CH 2-OH) - Diagnostic for focal point.
      
    • 
       4.95 ppm (s, 4H, Ar-O-CH 2-Ar) - Ether linkage.
      
    • 
       3.98 ppm (q, 8H, -O-CH 2-CH3) - Ethoxy groups.
      
    • 
       1.38 ppm (t, 12H, -O-CH2-CH 3).
      
  • [G-1]-Br:

    • 
       4.45 ppm (s, 2H, Ar-CH 2-Br) - Significant upfield shift from alcohol.
      

Visualization: Convergent Synthesis Workflow

FrechetSynthesis Figure 1: Convergent synthesis workflow for Generation 1 and activation to Generation 2 precursors. Reagent 3,5-Diethoxybenzyl bromide (Surface Unit) G1_OH [G-1]-OH (Dendron Alcohol) Reagent->G1_OH Williamson Ether (K2CO3, 18-C-6, Acetone) Core 3,5-Dihydroxybenzyl alcohol (Monomer) Core->G1_OH Williamson Ether (K2CO3, 18-C-6, Acetone) Activation Activation Step (CBr4 / PPh3) G1_OH->Activation G1_Br [G-1]-Br (Activated Dendron) Activation->G1_Br Appel Reaction G2_Step Coupling with Core (Repeat Protocol A) G1_Br->G2_Step + 0.5 eq Core

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[12] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. [Link]

  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews, 101(12), 3819–3868. [Link]

  • PubChem. (2025).[4] 3,5-Dihydroxybenzyl alcohol Compound Summary. National Library of Medicine. [Link]

Sources

Method

Application Note: Optimized Protocols for the Alkylation of 1-(Bromomethyl)-3,5-diethoxybenzene

Executive Summary This guide details the optimized reaction conditions for the Williamson ether synthesis utilizing 1-(Bromomethyl)-3,5-diethoxybenzene (Structure 1 ). This specific benzyl bromide is a critical "Generati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for the Williamson ether synthesis utilizing 1-(Bromomethyl)-3,5-diethoxybenzene (Structure 1 ). This specific benzyl bromide is a critical "Generation 1" (G1) building block in the convergent synthesis of poly(aryl ether) dendrimers (Fréchet-type).

While the Williamson ether synthesis is a fundamental transformation, the specific electronic properties of the 3,5-diethoxybenzyl system require tailored protocols to maximize yield and suppress hydrolysis. This note provides two validated methods: a robust, heterogeneous condition suitable for scale-up (Method A) and a rapid, homogeneous condition for difficult substrates (Method B).

Chemical Context & Mechanism[1][2][3][4][5][6]

Substrate Analysis
  • Electrophile: 1-(Bromomethyl)-3,5-diethoxybenzene.

  • Reactivity Profile: The two ethoxy groups at the meta positions exert a strong electron-donating effect via resonance. This activates the benzylic position, making the carbon-bromine bond highly susceptible to nucleophilic attack (

    
    ).
    
  • Stability Warning: The same electronic activation stabilizes the benzylic carbocation intermediate. Consequently, this substrate is prone to solvolysis (hydrolysis) in the presence of moisture, converting the active bromide to the inert benzyl alcohol.

Reaction Mechanism ( Dominant)

The reaction proceeds via a bimolecular nucleophilic substitution (


).[1] The nucleophile (alkoxide/phenoxide) attacks the antibonding orbital of the C-Br bond, displacing the bromide ion.

Key Mechanistic Insight: To prevent the competing


 pathway (which leads to racemization or side products) and hydrolysis, the reaction must be kept strictly anhydrous. The use of polar aprotic solvents (DMF, Acetone) enhances the nucleophilicity of the attacking anion.

ReactionMechanism Substrate 1-(Bromomethyl)- 3,5-diethoxybenzene TS Transition State [Nu...C...Br]‡ Substrate->TS + Nu SideProduct Hydrolysis Product (Benzyl Alcohol) Substrate->SideProduct + H₂O (Moisture) Nu Nucleophile (RO- / ArO-) Nu->TS Product Target Ether (Product) TS->Product - Br⁻

Figure 1: Mechanistic pathway showing the dominant


 route and the moisture-sensitive hydrolysis side reaction.

Safety & Handling

  • Lachrymator Hazard: Benzyl bromides are potent lachrymators (tear gas agents). All weighing and transfers must be performed in a functioning fume hood.

  • Skin Irritant: Highly irritating to skin and mucous membranes. Double-gloving (Nitrile) is recommended.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis and discoloration.

Experimental Protocols

Method A: The "Fréchet" Standard (Potassium Carbonate / Acetone)

Best for: Phenolic nucleophiles, scale-up, and convergent dendrimer growth.

This heterogeneous method is milder and avoids the harsh basicity of metal hydrides, preserving sensitive functional groups (e.g., esters) often present in dendrimer cores.

Reagents:

  • Nucleophile (e.g., 3,5-dihydroxybenzyl alcohol).

  • Electrophile: 1-(Bromomethyl)-3,5-diethoxybenzene (2.1 equivalents per -OH group).

  • Base: Anhydrous Potassium Carbonate (

    
    ).
    
  • Catalyst: 18-Crown-6 (0.1 eq).

  • Solvent: Anhydrous Acetone.

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve the nucleophile and 18-Crown-6 in anhydrous acetone (0.1 M concentration).

  • Activation: Add anhydrous

    
     (3.0 equivalents per -OH group). Stir at room temperature for 15 minutes.
    
  • Addition: Add 1-(Bromomethyl)-3,5-diethoxybenzene via syringe.

  • Reaction: Heat the mixture to vigorous reflux (approx. 60°C) for 12–24 hours.

    • Checkpoint: Monitor by TLC.[2][3] The starting bromide spot (

      
       in 4:1 Hex/EtOAc) should disappear.
      
  • Workup:

    • Cool to room temperature.[1][2][4][5]

    • Filter off the solid salts (

      
      , KBr).
      
    • Evaporate the filtrate to dryness.

    • Redissolve in

      
       and wash with water (
      
      
      
      ) and brine (
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Acetone or Flash Chromatography (

    
    ).
    
Method B: High-Efficiency Alkylation (Sodium Hydride / DMF)

Best for: Aliphatic alcohols, sterically hindered substrates, or rapid synthesis.

Reagents:

  • Nucleophile (Alcohol).[6]

  • Electrophile: 1-(Bromomethyl)-3,5-diethoxybenzene (1.2 eq).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Protocol:

  • Setup: Flame-dry a two-neck flask. Maintain a positive pressure of Argon.

  • Base Preparation: Wash NaH with dry hexane (

    
    ) to remove mineral oil if downstream purification is sensitive to grease. Suspend NaH in anhydrous DMF at 0°C.
    
  • Activation: Add the nucleophile (alcohol) dropwise to the NaH suspension at 0°C. Evolution of

    
     gas will occur. Stir for 30 mins at 0°C -> RT.
    
  • Addition: Cool back to 0°C. Add 1-(Bromomethyl)-3,5-diethoxybenzene (dissolved in minimal DMF) dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash organic layer extensively with water (
    
    
    
    ) to remove DMF.
  • Purification: Flash Chromatography.

Data Summary & Decision Matrix

ParameterMethod A (

/Acetone)
Method B (NaH/DMF)
Reaction Rate Slow (12-24 h)Fast (2-4 h)
Substrate Scope Phenols, Acidic AlcoholsAliphatic Alcohols, Hindered -OH
Moisture Tolerance ModerateLow (Strictly Anhydrous)
Workup Difficulty Easy (Filtration)Moderate (DMF removal)
Side Reactions MinimalPotential Elimination (if heated)
Primary Use Case Dendrimer Synthesis General Organic Synthesis

Experimental Workflow Visualization

Workflow Start Start: Dry Glassware & Argon SolventPrep Solvent Choice: Acetone (Method A) or DMF (Method B) Start->SolventPrep Activation Activation: Add Base (K2CO3 or NaH) Generate Alkoxide SolventPrep->Activation Addition Addition: Add 1-(Bromomethyl)-3,5-diethoxybenzene Activation->Addition Reaction Reaction: Reflux (A) or RT (B) Monitor by TLC Addition->Reaction Workup Workup: Filter/Wash (A) or Extract/Wash (B) Reaction->Workup Analysis QC Analysis: 1H NMR (Target -CH2- peak ~5.0 ppm) Workup->Analysis

Figure 2: Step-by-step workflow for the alkylation process.

Quality Control & Troubleshooting

NMR Validation

The success of the reaction is best monitored by


 NMR.
  • Starting Material: The benzylic protons (

    
    ) appear as a singlet around 4.40 ppm .
    
  • Product: Upon ether formation (

    
    ), this singlet shifts downfield to approximately 4.90 – 5.00 ppm .
    
  • Hydrolysis Impurity: If the benzyl alcohol forms, the benzylic protons appear around 4.60 ppm .

Troubleshooting Guide
  • Low Yield: Usually due to wet solvent. The alkoxide acts as a base towards water rather than a nucleophile towards the bromide. Solution: Redistill solvents over

    
     or molecular sieves.
    
  • Product Coloration: Yellow/Orange discoloration indicates oxidation of the electron-rich aromatic ring. Solution: Perform reaction in the dark or wrap flask in foil; ensure Argon atmosphere.

  • Incomplete Conversion: If Method A is too slow, add TBAI (Tetrabutylammonium iodide) (5 mol%) as a phase transfer catalyst to swap -Br for -I in situ (Finkelstein), creating a more reactive electrophile.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990).[5][7] A new convergent approach to monodisperse dendritic macromolecules.[8][9] Journal of the Chemical Society, Chemical Communications, (15), 1010–1013.

  • Hawker, C. J., & Fréchet, J. M. J. (1990).[5][7] Preparation of polymers with controlled molecular architecture.[10] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.

  • BenchChem. (2025).[1] Synthesis of Benzene, (hexyloxy)- via Williamson Ether Synthesis: An In-depth Technical Guide.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][11][12][2][4][13]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(Bromomethyl)-3,5-diethoxybenzene

Welcome to the technical support center for the synthesis and purification of 1-(Bromomethyl)-3,5-diethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(Bromomethyl)-3,5-diethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of unreacted 3,5-diethoxybenzyl alcohol from the reaction mixture. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial workup still shows a significant amount of starting alcohol in the crude product. What is the most effective initial purification step?

Answer: The initial aqueous workup is a critical first step to remove the bulk of water-soluble impurities. However, 3,5-diethoxybenzyl alcohol has some organic solubility, and a simple water wash may be insufficient. A more effective approach is to perform a liquid-liquid extraction.

Causality: The hydroxyl group of the unreacted alcohol can be deprotonated by a mild base, forming a more water-soluble alkoxide. This allows for its preferential removal into an aqueous basic solution, while the desired brominated product, lacking an acidic proton, remains in the organic layer.

Recommended Protocol: Basic Aqueous Extraction

  • After the reaction is complete, quench the reaction mixture with deionized water.

  • Extract the mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution. This will deprotonate the unreacted alcohol, rendering it more soluble in the aqueous layer.

  • Follow with a water wash to remove any remaining bicarbonate.

  • Finally, wash with brine to remove the bulk of the dissolved water in the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Self-Validation: Monitor the effectiveness of the extraction by performing Thin Layer Chromatography (TLC) on the organic layer before and after the basic wash. A noticeable decrease in the intensity of the alcohol spot should be observed.[1]

Question 2: After the initial workup, I still have a mixture of the starting alcohol and the desired bromide. How can I effectively separate these two compounds?

Answer: When a simple extraction is insufficient, column chromatography is the most reliable method for separating compounds with different polarities, such as an alcohol and a benzyl bromide.[2][3]

Expertise & Experience: The key to a successful separation is choosing an appropriate solvent system (eluent) that provides a good separation factor (ΔRf) between the two compounds on a TLC plate. The more polar alcohol will have a stronger interaction with the silica gel and thus a lower Rf value, while the less polar bromide will elute faster.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The goal is to have the Rf of the desired product (1-(Bromomethyl)-3,5-diethoxybenzene) around 0.3-0.4 for optimal separation.[4]

  • Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane and load it onto the column.

  • Elution: Begin eluting with the chosen solvent system. The less polar 1-(Bromomethyl)-3,5-diethoxybenzene will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation: TLC Analysis of Reaction Components

CompoundPolarityExpected Rf in Hexanes:Ethyl Acetate (9:1)
1-(Bromomethyl)-3,5-diethoxybenzeneLess Polar~0.5 - 0.6
3,5-diethoxybenzyl alcoholMore Polar~0.2 - 0.3
Question 3: Column chromatography is time-consuming for large-scale reactions. Is recrystallization a viable alternative for purification?

Answer: Yes, recrystallization can be an effective and scalable purification method, provided a suitable solvent system can be found. The principle of recrystallization relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.

Trustworthiness: The success of recrystallization is dependent on the solid nature of your crude product and identifying a solvent in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the unreacted alcohol remains soluble at lower temperatures.

Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures) to find a suitable recrystallization solvent.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

A mixture of ethyl acetate and hexane has been successfully used for the recrystallization of similar compounds.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 1-(Bromomethyl)-3,5-diethoxybenzene.

G cluster_reaction Reaction cluster_workup Initial Workup cluster_purification Purification cluster_final Final Product Reaction Bromination of 3,5-diethoxybenzyl alcohol Quench Quench with Water Reaction->Quench Extraction Liquid-Liquid Extraction (DCM/Aq. NaHCO3) Quench->Extraction Dry Dry Organic Layer (Na2SO4) Extraction->Dry Concentrate1 Concentrate Dry->Concentrate1 TLC_Analysis TLC Analysis Concentrate1->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Primary Method Recrystallization Recrystallization (Alternative) TLC_Analysis->Recrystallization Scalable Alternative Concentrate2 Concentrate Pure Fractions Column_Chromatography->Concentrate2 Final_Product Pure 1-(Bromomethyl)-3,5-diethoxybenzene Recrystallization->Final_Product Concentrate2->Final_Product

Caption: Workflow for Synthesis and Purification.

References

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • Supporting information for. (n.d.). Retrieved from [Link]

  • SUPPORTING INFORMATION FOR: - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyl alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.4B: Uses of TLC. Retrieved from [Link]

  • ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? Retrieved from [Link]

Sources

Optimization

Purification of 1-(Bromomethyl)-3,5-diethoxybenzene by recrystallization vs column chromatography

Topic: Purification of 1-(Bromomethyl)-3,5-diethoxybenzene Role: Senior Application Scientist, Chemical Process Development Format: Technical Support Knowledge Base (Tier 3) Case ID: PUR-BnBr-35-OEt Subject: Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-(Bromomethyl)-3,5-diethoxybenzene Role: Senior Application Scientist, Chemical Process Development Format: Technical Support Knowledge Base (Tier 3)

Case ID: PUR-BnBr-35-OEt Subject: Optimization of purification strategy: Recrystallization vs. Flash Chromatography Status: Resolved / Guide Published

Executive Summary

You are working with 1-(bromomethyl)-3,5-diethoxybenzene (also known as 3,5-diethoxybenzyl bromide). As an electron-rich benzyl halide, this compound presents a specific set of stability challenges. The ethoxy substituents at the 3 and 5 positions increase the electron density of the aromatic ring, making the benzylic carbon highly susceptible to nucleophilic attack (solvolysis) and acid-catalyzed polymerization.

The Golden Rule: Avoid silica gel chromatography whenever possible. Recrystallization is the superior method for stability, scalability, and purity. Chromatography should be reserved for complex mixtures where crystallization fails.

Part 1: Strategic Decision Matrix

Before proceeding, determine the state of your crude material.[1] Use this logic flow to select the correct protocol.

PurificationStrategy Start Crude 1-(Bromomethyl)-3,5-diethoxybenzene PurityCheck Purity estimate (H-NMR/TLC)? Start->PurityCheck HighPurity >85% (Minor impurities) PurityCheck->HighPurity Clean reaction LowPurity <85% (Complex mixture) PurityCheck->LowPurity Many side products PhysicalState Physical State? HighPurity->PhysicalState MethodB Method B: Buffered Chromatography (SiO2 + 1% Et3N) LowPurity->MethodB Solid Solid / Crystalline PhysicalState->Solid Oil Viscous Oil / Gum PhysicalState->Oil MethodA Method A: Recrystallization (Hexane/EtOAc) Solid->MethodA Seed Attempt Seeding / Trituration Oil->Seed Seed->MethodA Solidifies Seed->MethodB Remains Oil

Figure 1: Decision matrix for selecting the purification route based on crude purity and physical state.

Part 2: Method A - Recrystallization (The Gold Standard)

Recrystallization is preferred because it avoids the acidic environment of silica gel, which can decompose benzyl bromides.

Why it works

3,5-Diethoxybenzyl bromide is a moderately polar organic solid. It typically melts between 60–75°C (analogous to the dimethoxy derivative [1]). The large hydrophobic aromatic region allows solubility in hot non-polar solvents (Hexane/Heptane), while the polar ethoxy/bromide groups allow solubility in polar aprotic solvents (Ethyl Acetate/DCM).

Protocol: Solvent Pair Recrystallization

Reagents:

  • Solvent A (Good solvent): Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Solvent B (Anti-solvent): Hexanes or Heptane.

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent A (approx. 40-50°C) required to dissolve the solid.

    • Tip: Do not boil EtOAc vigorously; benzyl bromides are lachrymators and thermal instability is a risk.

  • Filtration (Optional): If there are insoluble black specks (polymerized material), filter rapidly through a glass frit while warm.

  • The Cloud Point: While stirring, slowly add Solvent B (Hexane) dropwise until a persistent faint cloudiness (turbidity) appears.

  • Re-solubilization: Add just enough Solvent A dropwise to make the solution clear again.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed. Once solids appear, move to a fridge (4°C) for 2 hours.

  • Collection: Filter the white needles/plates. Wash with cold Hexane. Dry under vacuum (do not heat >30°C).

Troubleshooting: "Oiling Out"

Symptom: The product comes out of solution as a yellow oil droplet at the bottom, not a crystal. Cause: The solution is too concentrated, or the temperature dropped too fast, entering the "labile zone" where liquid-liquid phase separation occurs before crystallization. Fix:

  • Re-heat to dissolve the oil.

  • Add slightly more Solvent A (EtOAc).

  • Add a "seed crystal" (a tiny speck of pure product) when the solution is lukewarm.

  • Scratch the inner wall of the glass flask with a spatula to induce nucleation.

Part 3: Method B - Flash Chromatography (The Rescue Mission)

Use this only if recrystallization fails or if you have significant impurities (e.g., unreacted alcohol, dibrominated byproducts).

The Critical Risk: Silica Acidity

Standard silica gel is slightly acidic (pH 6.0–6.5). Electron-rich benzyl bromides are prone to Friedel-Crafts alkylation or hydrolysis on acidic surfaces.

  • Sign of Failure:[2] The band turns pink, green, or black on the column.

  • Result: Loss of yield and contamination with benzyl alcohol.

Protocol: Neutralized Silica Chromatography

Reagents:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes/Ethyl Acetate (gradient).

  • Modifier: Triethylamine (TEA) or Pyridine.

Step-by-Step:

  • Column Pre-treatment (Mandatory): Prepare your slurry of silica gel using Hexanes containing 1% Triethylamine (v/v) . Flush the packed column with 2-3 column volumes of this buffer. This neutralizes the acidic silanol (Si-OH) sites [2].

  • Sample Loading:

    • Preferred: Dry load. Dissolve crude in DCM, add Celite, evaporate to dryness, and load the powder.

    • Alternative: Liquid load in minimal DCM/Hexane (1:1). Avoid pure DCM if possible as it promotes streaking.

  • Elution: Run the gradient (e.g., 0% to 20% EtOAc in Hexane).

    • Note: You do not need to keep TEA in the eluent during the run if the column was well-buffered, but keeping 0.5% TEA ensures safety for sensitive substrates.

  • Workup: Evaporate fractions immediately. Do not leave the product dissolved in the eluent for days.

Part 4: Data Comparison & Stability

Method Comparison Table
FeatureRecrystallizationFlash Chromatography (Buffered)
Purity Potential High (>98%)Moderate (95-98%)
Yield 70-85% (First crop)50-75% (Risk of degradation)
Scalability Excellent (Grams to Kilos)Poor (Solvent/Silica intensive)
Time Required 4-12 Hours (Passive)2-4 Hours (Active labor)
Cost Low (Solvents only)High (Silica + Solvents + Waste)
Storage & Stability Guide
  • Appearance: Pure product should be white/off-white.

  • Degradation Signs: Pink or Green coloration indicates the release of HBr and oxidation.

  • Storage: Store at 2–8°C under Argon/Nitrogen.

  • Safety: Lachrymator! Open only in a fume hood. Clean spills with dilute NaOH to quench the bromide.

Part 5: Troubleshooting FAQs

Q1: My product turned pink after sitting on the bench. Is it ruined? A: Not necessarily. The pink color is often a trace surface oxidation or HBr formation.

  • Fix: Wash the solid with cold Hexane. If dissolved, wash the organic layer with saturated NaHCO3 (sodium bicarbonate) to neutralize acid, then dry over MgSO4.

Q2: I see a spot on TLC at the baseline that wasn't there before the column. A: This is likely the hydrolyzed product (3,5-diethoxybenzyl alcohol), caused by the acidity of the silica gel or moisture in your solvents. This confirms why adding 1% Triethylamine (TEA) to the column is critical for this specific molecule.

Q3: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is actually safer for acid-sensitive benzyl halides than silica [3]. However, alumina columns often have lower resolution. If you have alumina available, it is a safer alternative to TEA-buffered silica.

References

  • Sigma-Aldrich. Product Specification: 3,5-Dimethoxybenzyl bromide.[3] (Melting point analog used for physical property estimation).

  • Common Organic Chemistry. Benzyl Bromide Protection & Purification Guides. (Standard protocols for buffering silica with triethylamine).

  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for purification of alkyl halides and use of neutral alumina).

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for 3,5-diethoxybenzyl bromide characterization

Technical Guide: C NMR Characterization of 3,5-Diethoxybenzyl Bromide Executive Summary & Strategic Context In the synthesis of functionalized dendrimers, polyphenol ethers, and pharmaceutical intermediates, 3,5-diethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: C NMR Characterization of 3,5-Diethoxybenzyl Bromide

Executive Summary & Strategic Context

In the synthesis of functionalized dendrimers, polyphenol ethers, and pharmaceutical intermediates, 3,5-diethoxybenzyl bromide serves as a critical alkylating agent.[1] Its utility lies in its symmetry and the reactivity of the benzylic bromide. However, its characterization presents a specific challenge: distinguishing it from its precursor (3,5-diethoxybenzyl alcohol) and its structural isomers (e.g., 3,4-diethoxybenzyl bromide).[1]

This guide provides a definitive reference for the


C NMR characterization of 3,5-diethoxybenzyl bromide. Unlike standard datasheets, we focus on the comparative spectral performance , demonstrating how to use symmetry-derived signal intensity and chemical shift logic to validate product purity without relying solely on mass spectrometry.

Comparative Spectral Data: Bromide vs. Alternatives[1][2][3]

To validate the synthesis of 3,5-diethoxybenzyl bromide, one must confirm the transformation of the alcohol moiety to the bromide and ensure regiochemical integrity. The following table contrasts the target molecule with its immediate precursor and a common isomer.

Table 1: Comparative C NMR Chemical Shifts (ppm in CDCl )
Carbon AssignmentTarget: 3,5-Diethoxybenzyl Bromide Precursor: 3,5-Diethoxybenzyl Alcohol Isomer: 3,4-Diethoxybenzyl Bromide Diagnostic Note
Benzylic (

-X)
33.5 ± 1.0 65.2 ± 1.034.1 ± 1.0Primary Indicator. The upfield shift (~32 ppm difference) confirms bromination.
Alkoxy (

-)
63.663.564.2, 64.5Target shows 1 signal (symmetry); Isomer shows 2 signals .[1]
Alkoxy (

)
14.814.814.9, 15.0Target shows 1 signal ; Isomer shows 2 signals .[1]
Aromatic C-O (Ipso) 160.1160.5~149.0, ~148.53,5-substitution is more deshielded than 3,4-substitution.[1]
Aromatic C-ipso (

)
139.8143.5130.5Bromide attachment shields the ipso carbon relative to alcohol.
Aromatic C-H (Ortho) 107.2105.0114.0, 122.0Target shows equivalent C2/C6 signals.[1]
Aromatic C-H (Para) 101.5100.5N/A (C4 is substituted)The C4 triplet (in off-resonance) is unique to the 3,5-pattern.[1]

Note: Values are derived from high-field (100+ MHz) consensus data of 3,5-dialkoxybenzyl systems. Solvent effects (e.g., DMSO-d6) may shift peaks by 0.5–1.0 ppm.[1]

Technical Analysis: The "Symmetry Filter"

The most robust method for verifying 3,5-diethoxybenzyl bromide is not just the chemical shift, but the signal count .

The Symmetry Argument

The 3,5-substitution pattern possesses a


 axis of symmetry passing through C1 and C4. This renders the molecule chemically simpler than the 3,4-isomer.
  • 3,5-Isomer (Target):

    • Total Carbon Signals: 7 unique peaks.[2]

    • Aromatic Region: Only 4 peaks (C-ipso, C-O, C-ortho, C-para).[1]

  • 3,4-Isomer (Impurity):

    • Total Carbon Signals: 11 unique peaks.[2]

    • Aromatic Region: 6 distinct peaks (no symmetry).[1]

This "Symmetry Filter" is a self-validating protocol. If your spectrum contains "shadow peaks" or split ethoxy signals, your product contains the 3,4-isomer or incomplete alkylation.[1]

Visualization of Diagnostic Logic

The following diagram illustrates the decision tree for interpreting the NMR data during reaction monitoring.

NMR_Logic_Flow Start Crude Product Spectrum (CDCl3) Check_Benzylic Check Benzylic Region (30 - 70 ppm) Start->Check_Benzylic Peak_33 Major Peak at ~33.5 ppm Check_Benzylic->Peak_33 Bromination Occurred Peak_65 Major Peak at ~65.0 ppm Check_Benzylic->Peak_65 No Reaction Check_Symmetry Check Aromatic/Alkoxy Symmetry Peak_33->Check_Symmetry Result_StartMat FAILED: Unreacted Alcohol Peak_65->Result_StartMat Sym_High High Symmetry (1 set of OEt signals) Check_Symmetry->Sym_High C2 Axis Present Sym_Low Low Symmetry (2 sets of OEt signals) Check_Symmetry->Sym_Low Asymmetric Result_Success CONFIRMED: 3,5-Diethoxybenzyl Bromide Sym_High->Result_Success Result_Isomer FAILED: Regioisomer Contamination Sym_Low->Result_Isomer

Figure 1: Logic flow for validating 3,5-diethoxybenzyl bromide synthesis using


C NMR markers.

Experimental Protocol: Characterization Workflow

To ensure reproducibility and minimize solvent-solute interactions that can shift peaks, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 30–50 mg of the isolated bromide oil/solid.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Why CDCl

      
      ? It minimizes hydrogen bonding compared to DMSO, providing sharper resolution of the ethoxy methylene quartets.[1]
      
  • Filtration: If the bromide was synthesized using

    
    , ensure all phosphorous salts are removed via a silica plug before NMR. Paramagnetic impurities (trace metals) will broaden the benzylic carbon signal.[1]
    
Acquisition Parameters (Standard 400 MHz Instrument)
  • Frequency: 100 MHz (

    
    C).[1]
    
  • Scans: Minimum 256 scans (due to the lower sensitivity of quaternary carbons C1 and C3/5).

  • Relaxation Delay (D1): 2.0 seconds.

    • Expert Insight: The quaternary carbons at ~160 ppm (C-O) have long relaxation times.[1] A short D1 will suppress these signals, making integration unreliable (though integration is rarely quantitative in

      
      C, relative peak heights help confirm symmetry).[1]
      
Troubleshooting Instability

Benzyl bromides are reactive.[3]

  • Issue: New peaks appear at 64 ppm and 15 ppm over time in the NMR tube.

  • Cause: Hydrolysis (reversion to alcohol) or reaction with trace methanol in the CDCl

    
    .[1]
    
  • Solution: Use CDCl

    
     stored over molecular sieves and run the spectrum immediately after preparation.[1]
    

References & Authority

  • General

    
    C NMR Shift Trends: 
    
    • LibreTexts Chemistry. "Typical chemical shifts in C-13 NMR spectra." (Benzylic halides typically appear at 30-40 ppm, distinct from alcohols at 50-70 ppm).

  • Synthesis & Spectral Analogues (3,5-Dimethoxybenzyl Bromide):

    • Royal Society of Chemistry (RSC) Advances.[1] "Synthesis of 3,5-dimethoxybenzyl bromide derivatives." (Provides the foundational aromatic shift patterns for 3,5-dialkoxy systems: C-O at ~160 ppm, C-H para at ~100 ppm).

  • Benzyl Bromide Characterization:

    • ChemicalBook.[4][5][6] "Benzyl bromide 13C NMR Spectrum." (Confirms the unsubstituted benzylic

      
       shift at 33.6 ppm, serving as the baseline for the diethoxy derivative).
      
  • NMR Interpretation of Substituent Effects:

    • Oregon State University. "13C NMR Chemical Shift." (Detailed breakdown of additivity rules for aromatic substituents).

Sources

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Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-3,5-diethoxybenzene
Reactant of Route 2
1-(Bromomethyl)-3,5-diethoxybenzene
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